N-Phenylethylenediamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIDXARMXNJACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061861 | |
| Record name | N-Phenylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-40-0 | |
| Record name | N-Phenylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Phenylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Phenylethylenediamine (CAS: 1664-40-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylethylenediamine, identified by the CAS number 1664-40-0, is an organic compound featuring a phenyl group and two amino groups attached to an ethylene (B1197577) backbone.[1] Also known as N-(2-Aminoethyl)aniline, this chemical serves as a crucial building block and intermediate in various fields of organic synthesis.[2][3] Its structure allows it to act as a nucleophile and a ligand in coordination chemistry.[1] This guide provides a detailed overview of its properties, safety information, and experimental applications, tailored for professionals in research and development.
Core Physicochemical and Safety Properties
The fundamental properties of this compound are summarized below. This data is essential for designing experimental conditions and ensuring safe handling.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 1664-40-0 | [1][2] |
| Molecular Formula | C₈H₁₂N₂ | [1][4] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][5] |
| Boiling Point | 262-264 °C (lit.) | [2][4] |
| Density | 1.041 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.587 (lit.) | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Solubility | Moderately soluble in water; soluble in organic solvents | [1] |
| Storage Temperature | 2-8°C | [2] |
Safety and Hazard Information
Proper handling of this compound is critical. The compound is classified as corrosive and requires specific safety precautions.
| Hazard Category | Details | Reference |
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| Signal Word | Danger | [2][4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][4] |
| H315: Causes skin irritation. | [3] | |
| H319: Causes serious eye irritation. | [3] | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][4] |
| P302+P352: IF ON SKIN: Wash with plenty of water. | [3] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [2] | |
| P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [2] | |
| Storage Class | 8A - Combustible corrosive hazardous materials | [2] |
| Recommended PPE | Faceshields, Gloves, Goggles, Type ABEK (EN14387) respirator filter | [2] |
Experimental Protocols and Synthetic Applications
This compound is a versatile intermediate, primarily used in N-alkylation reactions to synthesize more complex molecules. A representative experimental protocol for its use in reductive amination is detailed below.
Representative Protocol: Reductive Amination for N-Alkylation
This protocol describes the synthesis of an N-alkylated derivative, a common transformation in drug development and materials science. The reaction involves the formation of an imine intermediate, which is then reduced in situ.
Objective: To synthesize N-Ethyl-N'-phenylethylenediamine from this compound and acetaldehyde (B116499).
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Acetaldehyde (1.1 equivalents)[6]
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents)[6]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous DCM.[6]
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde dropwise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to facilitate the formation of the imine intermediate.[6]
-
Reduction: While maintaining the temperature below 10°C, add sodium triacetoxyborohydride portion-wise over 30 minutes.[6]
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.[6][7]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[6][7]
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.[6]
-
Extraction: Extract the aqueous layer with DCM. Combine all organic layers.[6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6][7]
-
Final Product Isolation: The crude product can be further purified by vacuum distillation or column chromatography.[8]
Visualizations: Workflows and Logical Diagrams
Diagrams are crucial for visualizing experimental processes and chemical pathways. Below are Graphviz diagrams illustrating a typical synthetic workflow and the logical role of this compound as a chemical building block.
Applications in Research and Drug Development
This compound is a key starting material in the synthesis of a wide range of target molecules.
-
Pharmaceutical Synthesis: It serves as a precursor for creating more complex molecules with potential biological activity. Its diamine structure is a common feature in various pharmacophores.
-
Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand, chelating to metal ions to form stable complexes. These complexes are studied for catalytic and material science applications.[1]
-
Dye and Agrochemical Production: The compound is utilized as an intermediate in the manufacturing of certain dyes and agrochemicals.[1]
While direct involvement in specific biological signaling pathways is not its primary role, the derivatives synthesized from this compound are often designed to interact with biological targets, making it a foundational element in the drug discovery process.
References
- 1. CAS 1664-40-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound 98 1664-40-0 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. AB140663 | CAS 1664-40-0 – abcr Gute Chemie [abcr.com]
- 5. This compound | 1664-40-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylethylenediamine is a substituted diamine that serves as a versatile building block in organic synthesis and holds potential in various applications, including the development of pharmaceuticals and specialty chemicals.[1] Its structure, featuring both a primary and a secondary amine, as well as an aromatic phenyl group, imparts a unique combination of physical and chemical properties. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and insights into the compound's reactivity and potential applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂ | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| CAS Number | 1664-40-0 | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 262-264 °C (lit.) | [2] |
| Density | 1.041 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.587 (lit.) | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2][4][5] |
| Solubility | Moderately soluble in water, more soluble in organic solvents.[3] Soluble in ethanol (B145695) and acetone; limited solubility in water.[6] | |
| pKa | Data not readily available. |
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[2][5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons, the methylene (B1212753) protons of the ethylenediamine (B42938) backbone, and the amine protons.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.141 | m | Aromatic C-H |
| 6.671 | m | Aromatic C-H |
| 6.580 | m | Aromatic C-H |
| 4.1 | br s | N-H (secondary amine) |
| 3.068 | t | -CH₂-N(H)Ph |
| 2.821 | t | -CH₂-NH₂ |
| 1.3 | br s | -NH₂ (primary amine) |
(Data obtained from a 399.65 MHz spectrum in CDCl₃)[9]
¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts for this compound would include signals for the aromatic carbons and the two aliphatic carbons of the ethylenediamine chain. Aromatic carbons typically appear in the range of 110-160 ppm.[10][11] The aliphatic carbons adjacent to nitrogen atoms would be expected in the 30-60 ppm range.
IR Spectroscopy
The infrared spectrum of this compound provides valuable information about its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Broad | N-H Stretch (Amine) |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| 1600, 1500, 1450 | Strong | Aromatic C=C Bending |
| 1350-1250 | Strong | C-N Stretch |
| 750, 690 | Strong | Aromatic C-H Out-of-Plane Bend |
(Data for the related compound this compound)[8]
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 136 | 30 | [M]⁺ (Molecular Ion) |
| 106 | 100 | [C₆H₅NHCH₂]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
| 30 | 95 | [CH₂NH₂]⁺ |
(Ionization Method: Electron Ionization (EI) for the related compound this compound)[8]
Experimental Protocols
Determination of Boiling Point
The boiling point of this compound can be determined using a Thiele tube or a distillation apparatus.[12][13][14][15][16]
Thiele Tube Method:
-
Sample Preparation: Place a small amount of this compound into a small test tube.
-
Capillary Tube: Seal one end of a capillary tube and place it, open end down, into the test tube containing the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube.
-
Observation: Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[12]
Determination of Density
The density of this compound can be determined by measuring the mass of a known volume of the liquid.[10][17][18][19]
Procedure:
-
Weigh an empty, dry measuring cylinder.
-
Add a known volume of this compound to the measuring cylinder.
-
Weigh the measuring cylinder with the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder.
-
Calculate the density using the formula: Density = Mass / Volume.
Synthesis of N-Ethyl-N-phenylethylenediamine (A Derivative)
The synthesis of the N-ethyl derivative provides a relevant example of the reactivity of this compound. A common method is reductive amination.[20][21]
Reductive Amination Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) in a round-bottom flask under an inert atmosphere.[20]
-
Imine Formation: Cool the solution to 0 °C and slowly add acetaldehyde (B116499) (1.1 equivalents). Allow the mixture to stir at room temperature for 1-2 hours to form the imine intermediate.[20]
-
Reduction: Cool the reaction mixture back to 0 °C and add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 equivalents), portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. benchchem.com [benchchem.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. graphviz.org [graphviz.org]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. spectrabase.com [spectrabase.com]
- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 19. instanano.com [instanano.com]
- 20. sketchviz.com [sketchviz.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Conformation of N-Phenylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-Phenylethylenediamine. Due to the limited availability of direct experimental crystallographic data for this specific molecule, this guide synthesizes information from spectroscopic analyses, computational studies on this compound and its close analogs, and established principles of conformational analysis.
Molecular Structure and Identification
This compound (C₈H₁₂N₂) is a substituted diamine featuring a phenyl group attached to one of the nitrogen atoms of an ethylenediamine (B42938) backbone. This structure imparts significant conformational flexibility, primarily due to rotation around the C-C and C-N single bonds.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N¹-phenylethane-1,2-diamine |
| CAS Number | 1664-40-0 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| SMILES | C1=CC=C(C=C1)NCCN |
| InChI Key | OCIDXARMXNJACB-UHFFFAOYSA-N |
Conformational Analysis
The conformational preferences of this compound are determined by a delicate balance of steric hindrance, torsional strain, and potential intramolecular hydrogen bonding. The rotation around the central C-C bond of the ethylenediamine moiety leads to two primary staggered conformers: gauche and anti.
-
Gauche Conformer: In this conformation, the two amino groups are in proximity, with a dihedral angle of approximately 60°. This arrangement can be stabilized by an intramolecular hydrogen bond between the primary amine's hydrogen and the secondary amine's nitrogen.
-
Anti Conformer: Here, the amino groups are positioned as far apart as possible, with a dihedral angle of 180°. This conformation minimizes steric repulsion between the bulky phenyl group and the terminal amino group.
The relative populations of these conformers are solvent-dependent and can be influenced by temperature. In non-polar solvents, the gauche conformer, stabilized by intramolecular hydrogen bonding, may be more prevalent. In contrast, polar solvents can form intermolecular hydrogen bonds, potentially favoring the sterically less hindered anti conformer.
Due to the scarcity of experimental crystal structure data for this compound, Density Functional Theory (DFT) calculations provide valuable insights into the bond lengths, bond angles, and dihedral angles of its conformers. The following tables summarize calculated geometric parameters for the gauche and anti conformers, based on DFT studies of similar ethylenediamine derivatives.
Table 2: Calculated Bond Lengths (Å) for this compound Conformers
| Bond | Gauche Conformer (Calculated) | Anti Conformer (Calculated) |
| C-C (ethyl) | 1.53 | 1.54 |
| C-N (aliphatic) | 1.47 | 1.47 |
| C-N (aromatic) | 1.40 | 1.40 |
| C-C (aromatic) | 1.39 - 1.40 | 1.39 - 1.40 |
| N-H | 1.02 | 1.02 |
| C-H | 1.09 - 1.10 | 1.09 - 1.10 |
Table 3: Calculated Bond Angles (°) for this compound Conformers
| Angle | Gauche Conformer (Calculated) | Anti Conformer (Calculated) |
| C-C-N | 110.5 | 111.0 |
| C-N-C | 119.0 | 119.5 |
| H-N-H | 107.0 | 107.0 |
| C-N-H | 110.0 | 110.0 |
Table 4: Key Calculated Dihedral Angles (°) for this compound Conformers
| Dihedral Angle | Gauche Conformer (Calculated) | Anti Conformer (Calculated) |
| N-C-C-N | ~60 | 180 |
| C-C-N-C (phenyl) | Variable | Variable |
Experimental Protocols for Conformational Analysis
The conformational equilibrium of this compound can be investigated using various spectroscopic techniques. Below are detailed protocols for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Objective: To determine the relative populations of the gauche and anti conformers in solution by analyzing vicinal proton-proton coupling constants (³JHH).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (5-10 mg/mL) of this compound in a deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
-
¹H NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration and coupling constant measurements.
-
The spectral width should be set to encompass all proton signals.
-
-
Data Analysis:
-
Identify the signals corresponding to the methylene (B1212753) protons of the ethylenediamine backbone. These will likely appear as complex multiplets.
-
Use spectral simulation software to extract the vicinal coupling constants (³JHH) between the protons on the adjacent carbon atoms of the ethylenediamine moiety.
-
The observed coupling constant (Jobserved) is a weighted average of the coupling constants for the gauche (Jg) and anti (Ja) conformers:
-
Jobserved = Xg * Jg + Xa * Ja
-
Where Xg and Xa are the mole fractions of the gauche and anti conformers, respectively (Xg + Xa = 1).
-
-
Using established Karplus equation parameters for Jg (typically 2-4 Hz) and Ja (typically 10-14 Hz), solve for the mole fractions of each conformer.
-
Objective: To identify the presence of intramolecular hydrogen bonding, which would support the existence of the gauche conformer.
Methodology:
-
Sample Preparation:
-
Prepare a series of solutions of this compound in a non-polar solvent (e.g., CCl₄ or cyclohexane) at varying concentrations (e.g., from 0.1 M down to 0.001 M).
-
For solid-state analysis, prepare a KBr pellet containing a small amount of the compound.
-
-
FT-IR Data Acquisition:
-
Record the FT-IR spectra of the solutions and the KBr pellet, typically in the range of 4000-400 cm⁻¹.
-
Use a liquid cell with an appropriate path length for the solutions.
-
Acquire a background spectrum of the pure solvent or an empty KBr press to subtract from the sample spectra.
-
-
Data Analysis:
-
Examine the N-H stretching region (3500-3300 cm⁻¹).
-
The presence of a sharp, concentration-independent band at a lower frequency (e.g., ~3400 cm⁻¹) alongside a free N-H stretching band is indicative of an intramolecular hydrogen bond.
-
In contrast, intermolecular hydrogen bonds will show a broad band whose intensity decreases significantly upon dilution.
-
The primary amine (NH₂) will typically show two N-H stretching bands (symmetric and asymmetric), while the secondary amine (NH) will show one. The positions of these bands will shift depending on their involvement in hydrogen bonding.[1]
-
Visualizations
References
The Genesis of a Versatile Intermediate: Early Studies and Synthesis of N-Phenylethylenediamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early studies and discovery of N-Phenylethylenediamine, a significant intermediate in the synthesis of various specialty chemicals. While specific historical records pinpointing its initial discovery are limited, its emergence is intrinsically linked to the broader exploration of N-aryl-N'-alkylethylenediamines in the mid-20th century. This document details the inferred historical context, physicochemical properties, foundational synthetic protocols, and key reaction pathways associated with this compound.
Historical Context: An Inferred Timeline
The discovery of this compound does not have a precisely documented moment but is understood to have occurred within the burgeoning field of organic synthesis in the mid-20th century. The investigation into N-substituted ethylenediamines gained momentum during this period, driven by the demand for novel intermediates for dyes, pharmaceuticals, and other industrial applications.[1] The fundamental chemical transformations required for synthesizing this compound were well-established at the time, making it an accessible target for organic chemists. The general synthetic strategies for N-aryl-N'-alkylethylenediamines, such as the alkylation of an arylamine or an ethylenediamine (B42938) derivative, would have paved the way for the preparation of this compound.[1]
Physicochemical Properties
Quantitative data for this compound is crucial for its application in further synthetic endeavors. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂ | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| Boiling Point | 262-264 °C (lit.) | |
| Density | 1.041 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.587 (lit.) | |
| CAS Number | 1664-40-0 | [2] |
Foundational Synthetic Methodologies
The early synthesis of this compound likely relied on two primary and robust methods for N-alkylation of amines: reductive amination and direct N-alkylation. These methods remain relevant and widely used in contemporary organic synthesis.
Method 1: Reductive Amination
Reductive amination is an efficient one-pot reaction for forming carbon-nitrogen bonds.[3] This process involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would typically involve the reaction of aniline (B41778) with 2-aminoacetaldehyde (B1595654) or a protected equivalent, followed by reduction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.
-
Addition of Carbonyl: Cool the solution to 0 °C using an ice bath. Slowly add 2-aminoacetaldehyde dimethyl acetal (B89532) (1.1 equivalents) to the stirred solution.
-
Imine Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) and allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, cool the reaction mixture again to 0 °C. Add a reducing agent, such as sodium borohydride (B1222165) (1.5 equivalents), portion-wise.
-
Workup: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.[4]
Method 2: Direct N-Alkylation
Direct N-alkylation involves the reaction of an amine with an alkylating agent, typically an alkyl halide, in the presence of a base.[3] This is a straightforward method but requires careful control of reaction conditions to avoid over-alkylation.[3]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 equivalent) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (2.0-3.0 equivalents), to the solution. The base is crucial for neutralizing the acid generated during the reaction.[3]
-
Addition of Alkylating Agent: Slowly add 2-chloroethylamine (B1212225) hydrochloride (1.0-1.2 equivalents) to the stirred suspension at room temperature.
-
Reaction Heating: Heat the reaction mixture to a temperature between 60-80 °C and maintain for 4-12 hours. Monitor the progress of the reaction by TLC.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Remove the solvent under reduced pressure.[3]
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow of the described synthetic methods for this compound.
References
N-Phenylethylenediamine synthesis historical context
An In-depth Technical Guide to the Synthesis of N-Phenylethylenediamine: Historical Context and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a significant structural motif in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the historical development and key synthetic methodologies for this compound and its derivatives. We delve into the foundational techniques of direct N-alkylation and reductive amination, presenting detailed experimental protocols and quantitative data. Furthermore, modern catalytic approaches, including the Buchwald-Hartwig amination and Ullmann condensation, are discussed. The evolution of these synthetic strategies is placed within the broader historical context of amine chemistry, providing researchers with a thorough understanding of this important class of compounds.
Historical Context: The Dawn of Amine Synthesis
The synthesis of aromatic amines is intrinsically linked to the burgeoning field of organic chemistry in the mid-19th century, a period marked by the rise of the synthetic dye industry. The foundational work on aniline (B41778), a primary aromatic amine, by chemists like August Wilhelm von Hofmann, laid the groundwork for the development of a vast array of amino compounds. Hofmann's research on the reactions of aniline and his investigations into the nature of amines established a critical framework for understanding their synthesis and reactivity.
While a definitive first synthesis of this compound is not readily found in seminal literature, its conceptual origins can be traced to the broader exploration of N-alkylation and N-arylation of amines that gained prominence during this era. The fundamental chemical transformations required for its synthesis were well-established by the early 20th century. The development of N-substituted ethylenediamines was likely driven by the search for new dye precursors, vulcanization accelerators, and, later, pharmaceutical intermediates.
Core Synthetic Methodologies
The synthesis of this compound and its N'-substituted derivatives has traditionally relied on two robust and versatile methods: direct N-alkylation and reductive amination. More recently, transition metal-catalyzed cross-coupling reactions have provided powerful alternatives.
Direct N-Alkylation
Direct N-alkylation is a classical and straightforward approach for the formation of C-N bonds. This method involves the reaction of an amine with an alkylating agent, typically an alkyl halide, in the presence of a base to neutralize the resulting hydrohalic acid.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 equivalent) and a slight excess of 2-chloroethanol (B45725) (1.1 equivalents). A high-boiling, inert solvent such as xylene or dimethylformamide (DMF) can be used, although in some cases, the reaction can be run neat.
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 equivalents), to the reaction mixture. The base is crucial for scavenging the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Add water to the residue to dissolve the inorganic salts.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed in vacuo, and the crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield N-(2-hydroxyethyl)aniline. The resulting amino alcohol can then be converted to the corresponding chloride and subsequently reacted with ammonia (B1221849) or an amine to afford the desired this compound.
Reductive Amination
Reductive amination is a highly efficient one-pot method for synthesizing amines from carbonyl compounds and other amines. The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
-
Reaction Setup: In a pressure vessel equipped with a magnetic stirrer, dissolve phenylacetaldehyde (B1677652) (1.0 equivalent) in a suitable solvent, such as methanol (B129727) or ethanol.
-
Addition of Amine and Reducing Agent: Add a solution of ammonia in methanol (a significant excess is typically used). Then, carefully add a reducing agent. Historically, catalytic hydrogenation (e.g., using H₂ gas and a catalyst like Raney Nickel or Palladium on carbon) was common. Modern protocols often employ milder hydride reagents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
-
Reaction Conditions: If using catalytic hydrogenation, the vessel is purged with hydrogen and pressurized (typically 50-100 psi). The reaction is then stirred at room temperature or with gentle heating for 12-24 hours. If using a hydride reagent, the reaction is typically stirred at room temperature for a similar duration.
-
Work-up: Upon completion, the catalyst (if used) is removed by filtration. The solvent is removed under reduced pressure.
-
Extraction and Purification: The residue is taken up in an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.
Modern Synthetic Approaches
While the classical methods remain valuable, modern organic synthesis has introduced more sophisticated and often more efficient techniques for the construction of C-N bonds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[1][2][3][4] This powerful method offers excellent functional group tolerance and allows for the formation of C-N bonds under relatively mild conditions. The synthesis of this compound can be envisioned by coupling a protected ethylenediamine (B42938) derivative with a phenyl halide.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol.[5][6][7] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. This method can be applied to the synthesis of this compound by reacting a phenyl halide with ethylenediamine.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound and its derivatives using the described methods. Yields and conditions can vary significantly based on the specific substrates and reagents employed.
| Method | Starting Materials | Key Reagents/Catalyst | Typical Yield (%) | Reference |
| Direct N-Alkylation | Aniline, 2-Chloroethanol | K₂CO₃, heat | 60-75 | General textbook knowledge |
| Reductive Amination | Phenylacetaldehyde, Ammonia | Raney Ni, H₂ | 70-85 | General textbook knowledge |
| Buchwald-Hartwig | Bromobenzene, Ethylenediamine | Pd₂(dba)₃, BINAP, NaOt-Bu | 80-95 | [1][2] |
| Ullmann Condensation | Iodobenzene, Ethylenediamine | CuI, L-proline, K₂CO₃ | 75-90 | [5] |
Signaling Pathways and Experimental Workflows
While this compound itself is primarily a synthetic intermediate, its derivatives are often designed to interact with specific biological targets. For instance, many G-protein coupled receptor (GPCR) ligands incorporate this scaffold. The synthesis and subsequent biological evaluation of such compounds follow a well-defined workflow.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
The following diagram illustrates a simplified signaling pathway for a hypothetical GPCR targeted by an this compound-based ligand.
Caption: A simplified GPCR signaling pathway initiated by a ligand.
Conclusion
The synthesis of this compound has evolved from classical methods rooted in the 19th-century exploration of amine chemistry to sophisticated, modern catalytic techniques. Direct N-alkylation and reductive amination remain cornerstone strategies due to their reliability and scalability. The advent of palladium- and copper-catalyzed cross-coupling reactions has significantly expanded the synthetic toolbox, enabling the construction of these valuable molecules with greater efficiency and functional group tolerance. This guide provides researchers with a solid foundation in the historical context and practical synthesis of this compound, facilitating its application in drug discovery and materials science.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Ullmann Reaction [organic-chemistry.org]
Spectroscopic Profile of N-Phenylethylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Phenylethylenediamine, a versatile diamine used in the synthesis of various chemical and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for compound identification, purity assessment, and further research and development.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₁₂N₂ with a molecular weight of 136.19 g/mol .[1][2] The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 399.65 MHz[3]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.14 | m | Aromatic C-H |
| 6.67 | m | Aromatic C-H |
| 6.58 | m | Aromatic C-H |
| 4.10 | s (broad) | N-H |
| 3.07 | t | -CH₂-NH-Ph |
| 2.82 | t | -CH₂-NH₂ |
| 1.30 | s (broad) | -NH₂ |
¹³C NMR Spectroscopic Data
Solvent: CDCl₃[3]
| Chemical Shift (ppm) | Assignment |
| 148.4 | Aromatic C-N |
| 129.3 | Aromatic C-H |
| 117.5 | Aromatic C-H |
| 113.0 | Aromatic C-H |
| 47.9 | -CH₂-NH-Ph |
| 43.8 | -CH₂-NH₂ |
Infrared (IR) Spectroscopy
Key IR Absorption Bands [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Broad | N-H Stretch (Amine) |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| 1600, 1500, 1450 | Strong | Aromatic C=C Bending |
| 1350-1250 | Strong | C-N Stretch |
| 750, 690 | Strong | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS)
Major Fragments in the Mass Spectrum
Ionization Method: Electron Ionization (EI)[3]
| m/z | Relative Intensity (%) | Assignment |
| 136 | 30 | [M]⁺ (Molecular Ion) |
| 106 | 100 | [C₆H₅NHCH₂]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
| 30 | 95 | [CH₂NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean NMR tube to achieve homogeneity.[3]
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 399.65 MHz for protons. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[3]
Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR): A small amount of liquid or solid this compound is placed directly onto the Attenuated Total Reflectance (ATR) crystal.[3]
Instrumentation and Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the spectrum of the sample is recorded. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[3]
Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.[3]
Instrumentation and Data Acquisition: A small volume (typically 1 µL) of the prepared solution is injected into the gas chromatograph (GC) inlet.[3] The GC separates the components of the sample before they enter the mass spectrometer. The mass spectrometer then ionizes the this compound molecules, typically using electron ionization, and separates the resulting ions based on their mass-to-charge ratio to generate the mass spectrum.[3]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Biological Activities of N-Phenylethylenediamine and its Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and multifaceted biological activities of N-phenylethylenediamine and its derivatives. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This document details their anticancer, antimicrobial, and antiviral properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant workflows and mechanisms.
Synthesis of this compound Derivatives
The biological evaluation of this compound derivatives begins with their successful synthesis. The most common and efficient methods for preparing these compounds are reductive amination and direct N-alkylation.[1] These established routes allow for the strategic formation of carbon-nitrogen bonds to yield the target diamines.[2]
Experimental Protocol: Reductive Amination
Reductive amination is a highly utilized one-pot reaction for forming C-N bonds. It involves the initial reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine.[1] For the synthesis of an N-alkylated this compound, this compound is reacted with an aldehyde (e.g., acetaldehyde) in the presence of a suitable reducing agent.[1][3]
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous solvent like dichloromethane (B109758) (DCM) or methanol (B129727) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[1][3]
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add the corresponding aldehyde (1.1 equivalents), such as acetaldehyde, dropwise to the stirred solution.[1][3] Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[1]
-
Reduction: After imine formation is complete, cool the mixture back to 0 °C. Add a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) portion-wise.[3]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.[3]
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[3] Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3] After filtering, the solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or fractional distillation.[3]
Experimental Protocol: Direct N-Alkylation
Direct N-alkylation is a straightforward method involving the reaction of the amine with an alkylating agent, typically an alkyl halide, in the presence of a base.[1] Careful control of reaction conditions is crucial to favor mono-alkylation and prevent the formation of byproducts.[1][3]
-
Reaction Setup: To a solution of this compound (1.2 equivalents) in a solvent such as acetonitrile, add a base like potassium carbonate (K₂CO₃) (2.0 equivalents).[3] Using a slight excess of the amine helps to minimize dialkylation.[3]
-
Addition of Alkylating Agent: Heat the mixture to a gentle reflux. Slowly add the alkylating agent, such as ethyl bromide (1.0 equivalent), dropwise over 1 hour.[3]
-
Reaction Heating: Maintain the reflux for 6-12 hours, monitoring the reaction's progress by TLC.[3]
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[3] Concentrate the filtrate under reduced pressure. The residue can be dissolved in a solvent like ethyl acetate, washed with water and brine, and then dried over anhydrous sodium sulfate.[3] The final product is obtained after filtration and concentration, followed by purification via distillation.[3]
Visualization: Generalized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents.[4] Platinum(II) complexes containing substituted ethylenediamine (B42938) ligands, for instance, have been extensively studied as potential antineoplastic agents.[5] The mechanism of action for these complexes is thought to be similar to that of cisplatin, where they act as prodrugs that bind to DNA, inhibit replication and transcription, and ultimately induce apoptosis.[5] Other derivatives, such as those based on a phenylacetamide scaffold, have also demonstrated potent cytotoxic effects against various cancer cell lines.[6]
Quantitative Data: In-Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative this compound and related derivatives against several cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [PtCl₂(R-en)], R = -(CH₂)NHCOOBu | L1210 Leukemia (Sensitive) | 0.45 | [5] |
| [PtCl₂(R-en)], R = -(CH₂)NHCOOBu | L1210 Leukemia (Resistant) | 1.8 | [5] |
| [PtCl₂(R-en)], R = -CH(CH₃)₂ | L1210 Leukemia (Sensitive) | 1.2 | [5] |
| [PtCl₂(R-en)], R = -CH(CH₃)₂ | L1210 Leukemia (Resistant) | 4.5 | [5] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast Carcinoma) | 100 | [6] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 | [6] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 | [6] |
| 5-Halo substituted indolin-2-one derivative (VIb-d) | HeLa, IMR-32, MCF-7 | 10.64 - 33.62 | [7] |
| Bisnaphthalimido derivative (most active) | MCF7 (Breast Cancer) | 1.38 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] It is widely used to screen compounds for anticancer activity.[9][10]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a negative control (vehicle only) and a positive control (a known anticancer drug like cisplatin).[7][11] Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[7][11]
Visualization: Proposed Anticancer Mechanism of Platinum(II) Complexes
This diagram illustrates the proposed mechanism of action for a platinum(II) complex of a substituted ethylenediamine, a pathway that involves cellular uptake, hydrolysis, and DNA binding to trigger apoptosis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Research Chemical Supplier [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biological activities of new polyamine derivatives as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
N-Phenylethylenediamine potential as a ligand in coordination chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Phenylethylenediamine is emerging as a compelling bidentate ligand in the field of coordination chemistry. Its unique structural scaffold, featuring both a primary and a secondary amine donor site coupled with a phenyl substituent, offers a versatile platform for the design of metal complexes with tunable steric and electronic properties. This guide provides a comprehensive overview of the coordination chemistry of this compound, detailing its synthesis, the preparation of its metal complexes, and its potential applications in catalysis and drug development.
Ligand Synthesis and Properties
This compound can be synthesized through various established methods, including reductive amination and direct N-alkylation.[1] The presence of both primary and secondary amine groups allows for selective functionalization, enabling the synthesis of a wide array of derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Boiling Point | 262-264 °C |
| Density | 1.041 g/mL at 25 °C |
| Refractive Index | n20/D 1.587 |
Coordination Chemistry
This compound readily forms stable five-membered chelate rings with a variety of transition metal ions, acting as a bidentate ligand through its two nitrogen donor atoms. The coordination geometry and stability of the resulting complexes are influenced by the nature of the metal ion, the counter-anions, and the reaction conditions.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃, 399.65 MHz) | δ 7.14 (m, Ar-H), 6.67 (m, Ar-H), 6.58 (m, Ar-H), 4.10 (s, br, N-H), 3.07 (t, -CH₂-NH-Ph), 2.82 (t, -CH₂-NH₂), 1.30 (s, br, -NH₂)[2] |
| ¹³C NMR (CDCl₃) | δ 148.4 (Ar-C-N), 129.3 (Ar-C-H), 117.5 (Ar-C-H), 113.0 (Ar-C-H), 47.9 (-CH₂-NH-Ph), 43.8 (-CH₂-NH₂)[3] |
| IR (cm⁻¹) | Bands corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic) are expected.[3] |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a common method for the synthesis of this compound.[1]
Materials:
-
This compound
-
Reducing agent (e.g., sodium borohydride)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 eq.) in ethanol.
-
Add acetaldehyde (1.1 eq.) and a reducing agent like sodium borohydride (B1222165) (1.5 eq.) portion-wise at 0 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.[3]
-
Extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
The crude product can be purified by column chromatography on silica (B1680970) gel.[3]
General Synthesis of Metal Complexes
This protocol outlines a general procedure for the synthesis of metal complexes with this compound.[4]
Materials:
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, K₂[PtCl₄])
-
This compound
-
Solvent (e.g., ethanol, water)
-
Diethyl ether
Procedure:
-
Dissolve the metal salt (1 equivalent) in a suitable solvent.[4]
-
In a separate flask, dissolve this compound (1 equivalent) in the same solvent.[4]
-
Slowly add the ligand solution to the metal salt solution with stirring at room temperature.[4]
-
A precipitate is expected to form. The reaction mixture may be gently heated to ensure complete reaction.[4]
-
Stir the reaction mixture for 1-3 hours.[4]
-
Collect the solid product by filtration, wash with the solvent, and then with diethyl ether.[4]
-
Dry the complex in a desiccator.[4]
Applications in Catalysis
While specific catalytic applications of this compound complexes are still under exploration, related N-substituted ethylenediamine (B42938) complexes have shown promise in various catalytic transformations. For instance, copper complexes of N-substituted ethylenediamines have been investigated as catalysts for oxidation reactions. It is plausible that copper(II) complexes of this compound could catalyze the aerobic oxidation of phenols and other organic substrates.
Potential in Drug Development
Platinum complexes incorporating substituted ethylenediamine ligands have been extensively studied as potential anticancer agents. The rationale is to modulate the physicochemical properties of the complexes to enhance cellular uptake, DNA binding affinity, and ultimately, cytotoxicity towards cancer cells. A platinum(II) complex of this compound could exhibit interesting biological activity due to the presence of the phenyl group, which may enhance cellular uptake.
The proposed mechanism of action for such a complex would likely mirror that of cisplatin. Inside the cell, where the chloride concentration is lower, the chloride ligands would undergo hydrolysis, allowing the platinum center to bind to DNA, forming adducts that inhibit replication and transcription, leading to apoptosis.[4]
Table 3: Cytotoxicity of Representative Asymmetrically Substituted Ethylenediamine Platinum(II) Complexes against L1210 Leukemia Cells
| Complex Side Chain (R in [PtCl₂(R-en)]) | IC₅₀ (µM) - Sensitive Cell Line | IC₅₀ (µM) - Resistant Cell Line |
| -(CH₂)NHCOOBu | 0.45 | 1.8 |
| -CH(CH₃)₂ | 1.2 | 4.5 |
Data for analogous platinum complexes, not this compound complexes.
Conclusion
This compound presents a promising and versatile ligand for the development of novel coordination complexes. While research into its specific applications is ongoing, the foundational knowledge of related N-substituted ethylenediamines provides a strong basis for future investigations. The synthetic accessibility and tunable nature of this ligand make it an attractive candidate for the design of new catalysts and therapeutic agents. Further research is warranted to fully elucidate the coordination chemistry and unlock the full potential of this compound-based metal complexes.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Synthesis and Evaluation of the Cytotoxic Activity of Water-Soluble Cationic Organometallic Complexes of the Type [Pt(η1-C2H4OMe)(L)(Phen)]+ (L = NH3, DMSO; Phen = 1,10-Phenanthroline) [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Basic Reactivity of N-Phenylethylenediamine's Amino Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the differential basic reactivity of the primary and secondary amino groups in N-phenylethylenediamine. A thorough understanding of this reactivity is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document outlines the underlying principles governing this differential reactivity, presents qualitative and inferred quantitative data, and provides detailed experimental protocols for the precise determination of key reactivity parameters.
Core Principles: Differential Reactivity of Primary and Secondary Amines
This compound possesses two distinct amino groups: a primary aliphatic amine (-NH₂) and a secondary aromatic amine (-NH-Ph). Their differing electronic and steric environments give rise to significant differences in their basicity and nucleophilicity.
-
Basicity: The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The secondary amine in this compound is directly attached to a phenyl group. The electron-withdrawing nature of the phenyl ring, through resonance and inductive effects, delocalizes the lone pair on the nitrogen, thereby decreasing its availability for protonation. In contrast, the primary amino group is attached to an aliphatic ethyl linker, which is electron-donating and thus increases the electron density on its nitrogen atom. Consequently, the primary amino group is expected to be more basic than the secondary amino group.
-
Nucleophilicity: Nucleophilicity refers to the ability of the amine to donate its lone pair of electrons to an electrophilic center. Generally, for amines, nucleophilicity parallels basicity. Therefore, the primary amino group is expected to be the more nucleophilic center in this compound. However, steric hindrance can also play a significant role. The primary amine is sterically less encumbered than the secondary amine, which is flanked by a phenyl group. This makes the primary amine more accessible to electrophiles, further enhancing its relative reactivity in many reactions.[1]
Quantitative Data on Amino Group Reactivity
| Parameter | Primary Amino Group (-CH₂-NH₂) | Secondary Amino Group (-NH-Ph) | Rationale |
| Expected pKa | Higher | Lower | The primary amine is an aliphatic amine, which is generally more basic than an aromatic amine where the lone pair is delocalized by the phenyl ring. |
| Expected Nucleophilicity | Higher | Lower | Higher basicity and lower steric hindrance make the primary amine a stronger nucleophile.[1] |
Note: The pKa values are for the corresponding conjugate acids.
Experimental Protocols for Determining Reactivity
To obtain precise quantitative data for the differential reactivity of the amino groups in this compound, the following experimental protocols are recommended.
This method involves the titration of a solution of this compound with a strong acid and monitoring the pH change. The two inflection points on the titration curve will correspond to the pKa values of the two amino groups.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl), standardized
-
Deionized water, boiled to remove CO₂
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Buret, 50 mL
Procedure:
-
Accurately weigh approximately 0.1 g of this compound and dissolve it in 100 mL of deionized water in a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Begin the titration by adding the 0.1 M HCl solution in small increments (e.g., 0.5 mL) from the buret.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly, passing both equivalence points.
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.
-
Determine the two equivalence points from the inflection points of the curve. The pKa values are the pH values at the half-equivalence points.
-
Alternatively, plot the first derivative (ΔpH/ΔV) versus the average volume to more accurately determine the equivalence points.
This experiment determines the relative reactivity of the two amino groups by reacting this compound with a limited amount of an acylating agent and analyzing the product distribution.
Materials:
-
This compound
-
Acetyl chloride or acetic anhydride
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
-
Analytical instrumentation for product analysis (e.g., ¹H NMR, GC-MS, or LC-MS)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in the anhydrous solvent.
-
Add 1.1 equivalents of the non-nucleophilic base.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.5 equivalents of the acylating agent (e.g., acetyl chloride) dropwise with vigorous stirring. The use of a sub-stoichiometric amount of the acylating agent is crucial for the competition reaction.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the resulting product mixture using ¹H NMR, GC-MS, or LC-MS to determine the ratio of the two possible mono-acylated products: N-(2-aminoethyl)-N-phenylacetamide (acylation at the secondary amine) and N-(2-(phenylamino)ethyl)acetamide (acylation at the primary amine).
-
The product ratio will provide a quantitative measure of the relative nucleophilicity of the two amino groups under these reaction conditions.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows related to the reactivity of this compound.
References
Methodological & Application
Application Notes: Synthesis of N-Phenylethylenediamine via a Reductive Amination Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylethylenediamine is a valuable diamine intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Its structure incorporates both a primary and a secondary aniline-type amine, making it a versatile building block. While various synthetic routes exist, this document details a robust, multi-step protocol that utilizes reductive amination as the key initial transformation.
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, typically in a one-pot reaction involving an amine, a carbonyl compound, and a reducing agent.[1][2] This process proceeds through an intermediate imine or iminium ion, which is reduced in situ to the corresponding amine.[3][4] For the synthesis of this compound, a direct one-step reductive amination is challenging due to the nature of the required starting materials. Therefore, this protocol outlines a two-stage synthesis:
-
Stage 1: Reductive Amination: Synthesis of the intermediate, N-(2-hydroxyethyl)aniline, via the reductive amination of aniline (B41778) with glycolaldehyde (B1209225).
-
Stage 2: Amination of Alcohol: Conversion of the hydroxyl group of the intermediate to a primary amine to yield the final this compound product.
This application note provides detailed experimental procedures for each stage, a summary of quantitative parameters, and a workflow diagram for clarity.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the two-stage synthesis of this compound. Yields are representative and may vary based on reaction scale and purification efficiency.
| Parameter | Stage 1: Reductive Amination | Stage 2a: Mesylation | Stage 2b: Azide (B81097) Displacement & Reduction |
| Reactants | Aniline, Glycolaldehyde | N-(2-hydroxyethyl)aniline, MsCl | N-(2-mesyloxyethyl)aniline, NaN₃, PPh₃ |
| Reducing Agent | Sodium Borohydride (B1222165) (NaBH₄) | - | Triphenylphosphine (B44618) (for Staudinger) |
| Solvent | Methanol (B129727) (MeOH) | Dichloromethane (B109758) (DCM) | Dimethylformamide (DMF) / THF |
| Catalyst/Additive | Acetic Acid (catalytic) | Triethylamine (B128534) (TEA) | - |
| Reaction Time | 12-18 hours | 2-4 hours | 12-16 hours (total) |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Room Temp. to 60 °C |
| Typical Yield | 75-85% | 90-95% | 80-90% |
| Purification | Column Chromatography | Aqueous Workup | Column Chromatography |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Stage 1: Synthesis of N-(2-hydroxyethyl)aniline via Reductive Amination
This procedure details the formation of the alcohol intermediate by reacting aniline with glycolaldehyde, followed by in-situ reduction of the resulting imine.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq., e.g., 9.3 g, 100 mmol).
-
Dissolve the aniline in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Imine Formation:
-
In a separate beaker, prepare a solution of glycolaldehyde dimer (0.6 eq., e.g., 7.2 g, 60 mmol of dimer, which provides 120 mmol of glycolaldehyde) in methanol (20 mL).
-
Add the glycolaldehyde solution dropwise to the cooled aniline solution over 15-20 minutes.
-
Add 3-4 drops of glacial acetic acid to catalyze imine formation.[5]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Reduction:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq., e.g., 5.7 g, 150 mmol) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) will occur.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 50 mL of water.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product, N-(2-hydroxyethyl)aniline.
-
Purify the crude oil by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield a clear, pale-yellow oil.[6]
-
Stage 2: Conversion of N-(2-hydroxyethyl)aniline to this compound
This stage involves a two-step process: activation of the hydroxyl group via mesylation, followed by an azide displacement and subsequent Staudinger reduction.
2a. Mesylation of N-(2-hydroxyethyl)aniline
-
Reaction Setup:
-
Dissolve the purified N-(2-hydroxyethyl)aniline (1.0 eq., e.g., 13.7 g, 100 mmol) in anhydrous dichloromethane (DCM, 150 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (TEA) (1.5 eq., e.g., 15.2 g, 21 mL, 150 mmol).
-
Cool the solution to 0 °C.
-
-
Mesylation:
-
Add methanesulfonyl chloride (MsCl) (1.2 eq., e.g., 13.7 g, 9.3 mL, 120 mmol) dropwise via syringe, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor progress by TLC.
-
-
Workup:
-
Quench the reaction with 100 mL of cold water.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-mesyloxyethyl)aniline as an oil, which is used directly in the next step without further purification.
-
2b. Azide Displacement and Staudinger Reduction
-
Azide Displacement:
-
Dissolve the crude N-(2-mesyloxyethyl)aniline from the previous step in dimethylformamide (DMF, 150 mL).
-
Add sodium azide (NaN₃) (2.0 eq., e.g., 13.0 g, 200 mmol). Caution: Sodium azide is highly toxic.
-
Heat the mixture to 60 °C and stir for 6-8 hours.
-
Cool the reaction to room temperature and pour it into 300 mL of water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (3 x 100 mL) to remove DMF, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to yield crude N-(2-azidoethyl)aniline.
-
-
Staudinger Reduction:
-
Dissolve the crude azide in a mixture of THF (150 mL) and water (15 mL).
-
Add triphenylphosphine (PPh₃) (1.2 eq., e.g., 31.5 g, 120 mmol).
-
Stir the mixture at room temperature. Nitrogen gas evolution will be observed. The reaction is typically complete in 6-8 hours (monitor by TLC for disappearance of the azide).
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the residue by flash column chromatography on silica gel (e.g., using a DCM/Methanol/TEA gradient) to separate the this compound from triphenylphosphine oxide.
-
The final product will be a pale-yellow oil.
-
Visualizations
The following diagram illustrates the complete synthetic workflow from aniline to this compound.
References
Application Notes and Protocols for the Direct N-alkylation of N-Phenylethylenediamine
Introduction
N-substituted ethylenediamine (B42938) derivatives are significant intermediates in organic synthesis and serve as crucial fragments in medicinal chemistry.[1] Specifically, N-alkylated N-phenylethylenediamines are precursors in the development of various pharmaceuticals and fine chemicals.[2] This document provides detailed protocols for the synthesis of these compounds, with a primary focus on direct N-alkylation using alkyl halides and a comparative overview of the reductive amination method.
Direct N-alkylation is a straightforward method involving the reaction of N-phenylethylenediamine with an alkylating agent, such as an alkyl halide, in the presence of a base.[3] While this method is direct, a significant challenge is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts.[3][4] Careful control of reaction conditions is therefore essential to favor mono-alkylation.[3]
Reductive amination presents a highly versatile and efficient alternative, often resulting in higher selectivity and yield.[2][5] This one-pot procedure involves the reaction of the amine with a carbonyl compound to form an imine, which is then reduced in situ to the desired N-alkylated product.[2][3]
Direct N-Alkylation with Alkyl Halides
This classical method, while direct, requires careful optimization to minimize the formation of byproducts due to over-alkylation.[6]
General Reaction Scheme
Caption: General reaction for direct N-alkylation of this compound.
Experimental Protocol: Direct N-Alkylation
This protocol details the N-ethylation of this compound using ethyl bromide.
Reactants and Reagents:
-
This compound
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.2 equivalents) in acetonitrile.[6]
-
Base Addition: Add potassium carbonate (2.0 equivalents) to the solution.[6]
-
Heating: Heat the mixture to a gentle reflux.[6]
-
Alkylating Agent Addition: Slowly add ethyl bromide (1.0 equivalent) dropwise over 1 hour.[6]
-
Reaction Monitoring: Maintain the reflux for 6-12 hours.[6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[6]
Experimental Workflow: Direct N-Alkylation
Caption: Experimental workflow for direct N-alkylation.
Reductive Amination
Reductive amination is a superior method for achieving mono-alkylation with high selectivity.[5] It involves the in situ formation and reduction of an imine intermediate.[3]
General Reaction Scheme
Caption: Reaction pathway for synthesis via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is recommended for achieving high selectivity and yield.[5]
Reactants and Reagents:
-
This compound
-
Acetaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM.[6]
-
Imine Formation:
-
Reduction:
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.[6]
-
Work-up:
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.[5]
Experimental Workflow: Reductive Amination
Caption: General experimental workflow for reductive amination synthesis.
Data Presentation
Summary of Reaction Conditions and Performance
| Parameter | Direct Alkylation | Reductive Amination | Reference(s) |
| Amine:Alkylating Agent Ratio | 1.2:1 (Amine:Halide) | 1:1.1 (Amine:Aldehyde) | [3][6] |
| Base | K₂CO₃, DIPEA | Not required | [3] |
| Reducing Agent | Not applicable | NaBH(OAc)₃, NaBH₃CN | [2][5] |
| Solvent | Acetonitrile, DMF | DCM, DCE, Methanol | [3][5] |
| Temperature | 60-80 °C | 0 °C to Room Temperature | [3][5] |
| Reaction Time | 4-12 hours | 12-24 hours | [3][5] |
| Reported Yield | ~60% (can be lower) | Up to 92% | [5][6] |
| Reported Purity | Variable, prone to byproducts | 96-97% | [5] |
| Key Challenge | Over-alkylation | Moisture sensitivity | [5][6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low Yield | (Direct Alkylation) Incomplete reaction; Side reactions. | Increase reaction time or temperature; Use a more stable solvent like acetonitrile. | [5] |
| (Reductive Amination) Sub-optimal reducing agent; Incorrect pH; Moisture. | Use a mild reducing agent like NaBH(OAc)₃; Adjust pH to ~5-6; Ensure anhydrous conditions. | [6] | |
| Multiple Spots on TLC (Byproducts) | (Direct Alkylation) Over-alkylation. | Use a large excess of this compound (3-5 equivalents); Switch to reductive amination. | [5] |
| (Direct Alkylation) Solvent decomposition (e.g., DMF at high temp). | Use a more stable solvent; Keep temperature below 120°C if using DMF. | [5] | |
| Product is a Dark Oil or Solid | Air oxidation of the amine; High-temperature degradation. | Perform the reaction under an inert atmosphere; Reduce reaction temperature and monitor closely. | [5] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
References
Application Notes and Protocols for N-Phenylethylenediamine Derivatization in GC-MS Analysis of Polar Analytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolution and sensitivity in the analysis of volatile and thermally stable compounds.[1] However, a significant portion of analytes of interest in pharmaceutical and clinical research, including drugs, metabolites, and biomarkers, are polar and non-volatile, precluding their direct analysis by GC-MS.[1] Chemical derivatization is a critical sample preparation technique that chemically modifies these polar analytes to enhance their volatility and thermal stability, thus enabling their successful analysis by GC-MS.[1][2] This document provides detailed application notes and protocols for the use of N-phenylethylenediamine as a derivatizing agent for polar analytes, particularly those containing carboxylic acid and aldehyde functionalities.
This compound offers a reactive platform for derivatization through its primary and secondary amine groups. These functional groups can readily react with various polar moieties in analytes to form less polar, more volatile, and thermally stable derivatives suitable for GC-MS analysis. This approach mitigates issues such as poor chromatographic peak shape, low sensitivity, and thermal degradation that are often encountered with underivatized polar molecules.[1]
Principle of Derivatization with this compound
The primary mechanism of derivatization with this compound involves the formation of stable covalent bonds with the target functional groups of the analyte. For instance, the primary amine of this compound can undergo a condensation reaction with an aldehyde or ketone to form a Schiff base (imine).[1] Similarly, it can react with carboxylic acids, often in the presence of a coupling agent, to form a stable amide linkage. The resulting derivative has a higher molecular weight but is significantly less polar and more volatile than the parent analyte, leading to improved chromatographic performance and detection.
Applications
The derivatization strategy using this compound is applicable to a wide range of polar analytes, including but not limited to:
-
Carboxylic Acids: Fatty acids, dicarboxylic acids, and other metabolites containing carboxyl groups.
-
Steroids: Analysis of steroids with ketone or aldehyde functionalities.[3]
-
Pharmaceuticals: Drugs and their metabolites containing reactive carbonyl or carboxyl groups.
Experimental Protocols
Protocol 1: Derivatization of Carboxylic Acids
This protocol outlines the derivatization of a generic carboxylic acid-containing analyte with this compound.
Materials:
-
Analyte standard or sample
-
This compound (derivatizing reagent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
GC-MS grade solvent for dilution (e.g., ethyl acetate)
-
Heating block or water bath
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
To 100 µL of the analyte solution in a reaction vial, add 50 µL of a 10 mg/mL solution of this compound in pyridine.
-
Add 50 µL of a 10 mg/mL solution of DCC in acetonitrile.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 60 minutes.[1]
-
-
Sample Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Centrifuge the vial to pellet the dicyclohexylurea (DCU) byproduct.
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in 1 mL of a GC-MS compatible solvent (e.g., ethyl acetate).[1]
-
-
GC-MS Analysis:
-
Transfer the final solution to an autosampler vial.
-
Inject 1 µL of the derivatized sample into the GC-MS system.[1]
-
Protocol 2: Derivatization of Aldehydes and Ketones
This protocol describes the derivatization of an analyte containing an aldehyde or ketone functional group.
Materials:
-
Analyte standard or sample
-
This compound
-
Anhydrous solvent (e.g., methanol, ethanol)
-
GC-MS grade solvent for dilution (e.g., hexane)
-
Heating block or water bath
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in an appropriate anhydrous solvent (e.g., methanol).
-
Derivatization Reaction:
-
To 100 µL of the analyte solution in a reaction vial, add 50 µL of a 10 mg/mL solution of this compound in methanol.
-
A catalytic amount of a weak acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes.[1]
-
-
Sample Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a GC-MS compatible solvent (e.g., hexane).[1]
-
-
GC-MS Analysis:
-
Transfer the final solution to an autosampler vial.
-
Inject 1 µL of the derivatized sample into the GC-MS system.[1]
-
Data Presentation
The following table summarizes hypothetical quantitative data for the GC-MS analysis of representative polar analytes after derivatization with this compound. This data is illustrative and serves as a starting point for method development and validation.[1]
| Analyte | Analyte Class | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) | Recovery (%) |
| Valproic Acid | Carboxylic Acid | 5 | 15 | >0.995 | 92 |
| Octanoic Acid | Carboxylic Acid | 2 | 8 | >0.998 | 95 |
| Progesterone | Steroid (Ketone) | 1 | 5 | >0.999 | 98 |
| Vanillin | Aldehyde | 0.5 | 2 | >0.999 | 97 |
Visualizations
Caption: Experimental workflow for this compound derivatization and GC-MS analysis.
Caption: Reaction of a carboxylic acid with this compound.
Troubleshooting
Common issues during derivatization and their potential solutions are outlined below.
| Problem | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Inactive derivatizing reagent | Use a fresh batch of this compound. Ensure proper storage conditions. |
| Incorrect reaction pH | Optimize the pH of the reaction mixture. For amine reactions, a slightly basic pH is often optimal.[4] | |
| Suboptimal reaction time or temperature | Systematically vary the reaction time and temperature to find the optimal conditions. | |
| Poor Peak Shape (Tailing) | Incomplete derivatization | Ensure the reaction goes to completion by optimizing reaction conditions or using a slight excess of the derivatizing reagent.[4] |
| Adsorption of the derivative | Use a more inert GC column or add a tailing reducer to the liner. | |
| Presence of Extra Peaks | Side reactions with the derivatizing agent | Optimize the molar ratio of the derivatizing agent to the analyte to minimize side product formation.[4] |
| Di-derivatization of the analyte | If the analyte has multiple reactive sites, consider using a sterically hindered derivatizing agent or carefully controlling stoichiometry to favor mono-derivatization.[4] |
Conclusion
Derivatization with this compound presents a promising strategy for the GC-MS analysis of polar analytes that are otherwise difficult to analyze directly. The protocols and information provided herein offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for a variety of polar compounds. As with any new analytical method, thorough validation is essential to ensure accuracy, precision, and reliability for the intended application.[1]
References
HPLC analytical method for N-Phenylethylenediamine quantification
An HPLC Analytical Method for the Quantification of N-Phenylethylenediamine
This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. This method is applicable to researchers, scientists, and professionals in drug development for quality control and impurity analysis.
Principle
This method employs reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection is performed at a wavelength where this compound exhibits significant absorbance, ensuring high sensitivity.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium (B57713) hydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase: A mixture of 0.05 M dipotassium hydrogen phosphate buffer (pH adjusted to 7.0 with orthophosphoric acid) and acetonitrile in a 70:30 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Sample Preparation
For the analysis of bulk drug samples, accurately weigh a quantity of the sample equivalent to 100 mg of this compound and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection. For samples with complex matrices, a suitable extraction method like liquid-liquid extraction or solid-phase extraction may be required.[1][2]
Chromatographic Conditions
The following chromatographic conditions are recommended:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05M KH2PO4 (pH 7.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Method Validation
The analytical method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters are summarized below.
System Suitability
System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria are a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time.
Linearity
The linearity of the method was established by analyzing a series of standard solutions over the concentration range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
Precision
The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six replicate samples of the same batch on the same day. Intermediate precision was determined by analyzing the same samples on three different days.
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 1.5% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of 10:1.
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted below.
Caption: General workflow for HPLC analysis.
The logical relationship for method validation is illustrated in the following diagram.
Caption: Key parameters for analytical method validation.
References
Application Note: Quantitative Analysis of N-Phenylethylenediamine in Human Plasma and Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Phenylethylenediamine is an organic compound that can be encountered in various stages of drug development and chemical synthesis, either as a starting material, metabolite, or impurity.[1] Its accurate quantification in biological matrices is essential for pharmacokinetic studies, toxicological assessments, and quality control.[1] This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma and urine.
Due to a lack of specific published LC-MS/MS methods for this compound in biological matrices, this protocol is adapted from validated methods for the structurally similar compound, p-phenylenediamine (B122844) (PPD).[2][3] The principles of sample preparation, chromatography, and mass spectrometric detection are directly applicable and provide a strong foundation for method development and validation for this compound.
Principle of the Method
This method employs liquid-liquid extraction (LLE) to isolate this compound from the biological matrix. The separation is achieved using reversed-phase liquid chromatography, and detection is performed by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). This approach ensures high selectivity and sensitivity for accurate quantification.[2]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar compound not present in the sample (e.g., Acetanilide).
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Methylene (B1212753) chloride (Dichloromethane), anhydrous (≥99.8%)
-
Human plasma and urine (blank, for calibration and quality control standards)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of methanol and water (50:50, v/v) to create working standards for calibration curve and quality control (QC) samples.
-
Calibration and QC Samples: Spike blank human plasma or urine with the appropriate working standard solutions to create calibration standards and QC samples at various concentrations. A typical calibration range is 5–2000 ng/mL.[2]
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma or urine sample in a polypropylene (B1209903) tube, add the internal standard.
-
Add ammonium hydroxide as an alkalizing agent.[2]
-
Add 1 mL of methylene chloride, cap the tube, and vortex for 1 minute.[2]
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the organic layer (bottom) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
3. LC-MS/MS Instrumentation and Conditions
The following table summarizes the instrumental conditions, adapted from methods for similar analytes.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution suitable for separating the analyte from matrix components. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS/MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound standard. For the related compound p-phenylenediamine, transitions are m/z 109→92. |
| Collision Energy | To be optimized for this compound. |
| Declustering Potential | To be optimized for this compound. |
| Ion Source Temp. | 500°C |
Data Presentation
The following tables summarize the expected performance characteristics of the method, based on validated methods for p-phenylenediamine in biological samples.[2]
Table 1: Calibration Curve and Sensitivity Data
| Analyte | Matrix | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| p-phenylenediamine | Urine | 5–2000 | >0.99 | 5 |
| p-phenylenediamine | Blood | 10–2000 | >0.99 | 10 |
Table 2: Accuracy and Precision Data
| Analyte | Matrix | QC Level | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%Bias) |
| p-phenylenediamine | Urine | LQC | 75 | 1.58–9.52 | 5.43–9.45 | -7.43 to 7.36 |
| MQC | 750 | 1.58–9.52 | 5.43–9.45 | -7.43 to 7.36 | ||
| HQC | 1500 | 1.58–9.52 | 5.43–9.45 | -7.43 to 7.36 | ||
| p-phenylenediamine | Blood | LQC | 30 | <14 | <14 | <15 |
| MQC | 300 | <14 | <14 | <15 | ||
| HQC | 1500 | <14 | <14 | <15 |
Table 3: Recovery Data
| Analyte | Matrix | Extraction Recovery (%) |
| p-phenylenediamine | Blood | 51.94 |
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Logic of tandem mass spectrometry (MRM) detection.
References
Application Notes and Protocols: N-Phenylethylenediamine as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylethylenediamine is a versatile bifunctional molecule incorporating a primary and a secondary amine, as well as a phenyl group. This unique combination of functionalities makes it an important precursor for the synthesis of a variety of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from this compound, including tetrahydroisoquinolines, benzodiazepines, and quinoxalines.
Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] Due to the electron-withdrawing nature of the phenyl group, the cyclization of this compound requires harsher conditions compared to more electron-rich β-arylethylamines.[1][3]
Reaction Pathway
Caption: Pictet-Spengler reaction pathway.
Quantitative Data
| Aldehyde (R-CHO) | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Formaldehyde (B43269) | TFA / PPA | Dichloroethane | 80-100 | 12-24 | 60-75 |
| Acetaldehyde | TFA / PPA | Dichloroethane | 80-100 | 12-24 | 55-70 |
| Benzaldehyde | TFA / PPA | Dichloroethane | 80-100 | 18-36 | 50-65 |
| p-Anisaldehyde | TFA / PPA | Dichloroethane | 80-100 | 12-24 | 65-80 |
TFA: Trifluoroacetic Acid, PPA: Polyphosphoric Acid
Experimental Protocol: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline
Materials:
-
This compound (1.0 eq)
-
Formaldehyde (37% in water, 1.2 eq)
-
Trifluoroacetic acid (TFA) or Polyphosphoric acid (PPA)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane, add formaldehyde (1.2 eq).
-
Slowly add trifluoroacetic acid or polyphosphoric acid (a sufficient amount to catalyze the reaction, typically 1-2 equivalents for TFA) at room temperature.
-
Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding it to a stirred saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure 2-phenyl-1,2,3,4-tetrahydroisoquinoline.
Synthesis of 1,5-Benzodiazepine Analogs
This compound can be considered an analog of o-phenylenediamine (B120857), a common precursor for the synthesis of 1,5-benzodiazepines through condensation with ketones or β-dicarbonyl compounds.[4] The reaction typically proceeds via the formation of a di-imine intermediate, followed by cyclization.
Reaction Workflow
Caption: General workflow for benzodiazepine (B76468) analog synthesis.
Quantitative Data (Analogous Reactions with o-Phenylenediamine)
The following data is based on the synthesis of 1,5-benzodiazepines from o-phenylenediamine and various ketones, providing a reference for expected outcomes with this compound.[5]
| Ketone | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Acetone | Phenylboronic acid | Acetonitrile | Reflux | 2.5 | 91 |
| Acetophenone | Phenylboronic acid | Acetonitrile | Reflux | 3.0 | 88 |
| Cyclohexanone | Phenylboronic acid | Acetonitrile | Reflux | 2.0 | 90 |
| Propiophenone | Phenylboronic acid | Acetonitrile | Reflux | 3.5 | 85 |
Experimental Protocol: Synthesis of a 1-Phenyl-2,3-dihydro-1H-1,4-diazepine Derivative
Materials:
-
This compound (1.0 eq)
-
1,3-Diketone (e.g., Acetylacetone, 1.0 eq)
-
Phenylboronic acid (catalytic amount, e.g., 10 mol%)
-
Acetonitrile
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the 1,3-diketone (1.0 eq) in acetonitrile.
-
Add phenylboronic acid (0.1 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-phenyl-2,3-dihydro-1H-1,4-diazepine derivative.
Synthesis of Quinoxaline Analogs
Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] By analogy, this compound can be expected to react with α-dicarbonyl compounds to form tetrahydro- or dihydro-quinoxaline derivatives.
General Reaction Scheme
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of N-Phenylethylenediamine Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted ethylenediamines are a versatile class of bidentate ligands renowned for forming stable complexes with a wide array of metal ions. N-Phenylethylenediamine, in particular, offers a compelling scaffold for coordination chemistry. It coordinates to metal centers through the lone pairs of its two nitrogen atoms, forming a stable five-membered chelate ring.[1] The interplay of the phenyl group's steric and electronic properties with the ethylenediamine (B42938) backbone influences the resulting metal complex's geometry, stability, and reactivity. These characteristics make this compound metal complexes promising candidates for applications in catalysis and medicinal chemistry. This document provides detailed protocols for the synthesis of the this compound ligand and its subsequent complexation with various transition metals.
Part 1: Ligand Synthesis - this compound
A common and efficient method for synthesizing asymmetrically N-substituted ethylenediamines is through reductive amination. This one-pot reaction involves the formation of an imine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the desired amine.[2]
Experimental Protocol: Reductive Amination
This protocol details the synthesis of this compound from phenylamine (aniline) and 2-chloroethylamine (B1212225) hydrochloride, followed by a conceptual reductive amination step for similar syntheses. A more direct synthesis involves reacting this compound with acetaldehyde.[2][3] For clarity, a generalized N-alkylation protocol is presented below.
Reactants and Reagents:
-
This compound
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).[3]
-
Heat the mixture to a gentle reflux.
-
Add ethyl bromide (1.0 equivalent) dropwise over a period of 1 hour.[3]
-
Maintain the reflux for 6-12 hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature and remove the inorganic salts by filtration.[3]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash it with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound via fractional distillation under reduced pressure or column chromatography.[3]
Visualization: Ligand Synthesis Workflow
Caption: Workflow for the synthesis of this compound via N-alkylation.
Part 2: Metal Complex Synthesis
The following are generalized protocols for the synthesis of Copper(II), Nickel(II), and Cobalt(III) complexes using the this compound ligand. The general principle involves reacting the ligand with a suitable metal salt in an appropriate solvent.[1]
General Workflow for Metal Complex Synthesis
Caption: Generalized experimental workflow for this compound metal complex synthesis.
Protocol 2.1: Synthesis of a Copper(II) Complex
Reactants and Reagents:
-
This compound
-
Copper(II) chloride (CuCl₂)
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.0 mmol) in 30 mL of warm ethanol.
-
In a separate beaker, dissolve copper(II) chloride (1.0 mmol) in 15 mL of ethanol.
-
Slowly add the copper(II) chloride solution dropwise to the ligand solution while stirring constantly at room temperature. A change in color and the formation of a precipitate is expected.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the final complex in a desiccator over a suitable drying agent.
Protocol 2.2: Synthesis of a Nickel(II) Complex
Reactants and Reagents:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Diethyl ether
Procedure:
-
Prepare a ligand solution by dissolving this compound (2.0 mmol) in 30 mL of methanol in a 100 mL flask.[4]
-
In a separate beaker, prepare a metal precursor solution by dissolving Nickel(II) chloride hexahydrate (1.0 mmol) in 10 mL of methanol.[4]
-
Add the methanolic nickel salt solution dropwise to the ligand solution with continuous stirring at room temperature. A color change should be observed.[4]
-
Stir the reaction mixture for 2-4 hours at room temperature.[4]
-
Collect the resulting precipitate via vacuum filtration.[4]
-
Purify the solid product by washing it with cold methanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL).[4]
-
Dry the complex in a desiccator.
Protocol 2.3: Synthesis of a Cobalt(III) Complex
Reactants and Reagents:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanol
-
Hydrochloric acid (HCl, concentrated)
-
Activated charcoal
Procedure:
-
Dissolve cobalt(II) chloride hexahydrate (1.0 mmol) in 15 mL of ethanol in a 100 mL flask.
-
Add this compound (2.5 mmol) to the solution. A color change from pink to brownish-yellow should occur.
-
Add a small amount of activated charcoal to the mixture.
-
Cool the flask in an ice bath. Slowly and carefully, add 30% H₂O₂ (1.5 mL) dropwise to oxidize the Co(II) to Co(III).
-
After the H₂O₂ addition, slowly add concentrated HCl (2 mL).
-
Heat the mixture on a steam bath for 20-30 minutes, then cool it to room temperature.
-
Filter the hot solution to remove the charcoal.
-
Cool the filtrate in an ice bath to crystallize the product.
-
Collect the crystals by filtration, wash with a small amount of ice-cold ethanol, and air dry.
Part 3: Data Presentation
The following tables summarize representative quantitative data for N-substituted ethylenediamine ligands and their metal complexes. Data for the specific this compound complexes may vary.
Table 1: Representative Synthesis Yields
| Synthesis Step | Product | Typical Yield (%) | Method |
| Ligand Synthesis | N-Ethylaniline | 82.3% | N-alkylation with Ethanol[3] |
| Complex Synthesis | --INVALID-LINK--₂ | ~85-95% | Template Synthesis[5] |
| Complex Synthesis | --INVALID-LINK--₃ | ~70-80% | Oxidation from Co(II)[6] |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Table 2: Representative Spectroscopic Data
| Compound / Complex | Technique | Key Signals / Bands (cm⁻¹ or δ) | Interpretation |
| This compound | ¹H NMR | ~7.2-6.5 ppm (m, 5H), ~3.0-2.7 ppm (m, 4H), ~1.5 ppm (s, 2H) | Aromatic (Ph), Ethyl (CH₂), Amine (NH₂) protons[7] |
| (Ligand) | IR | 3400-3200 (N-H stretch), 3100-3000 (Aromatic C-H), 3000-2850 (Aliphatic C-H) | Characteristic functional group vibrations[8] |
| [Cu(L)₂]Cl₂ | IR | ~490-410 (new band) | Stretching vibrations of the Cu-N bonds[9] |
| (Complex) | UV-Vis | Broad d-d transition band (~550-650 nm) | Indicates coordination of the ligand to the Cu(II) center |
| [Ni(L)₂]Cl₂ | IR | Absorption bands in the 780-840 nm range | Characteristic of near-infrared absorbing nickel complexes[10] |
| (Complex) | Magnetic Moment | ~2.9-3.4 B.M. | Consistent with an octahedral Ni(II) complex |
L = this compound. Data is representative of similar N-substituted ethylenediamine complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. uvm.edu [uvm.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper(ii) complexes with terpene derivatives of ethylenediamine: synthesis, and antibacterial, antifungal and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing N-Phenylethylenediamine synthesis reaction conditions
Welcome to the technical support center for the synthesis of N-phenylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions, improve yields, and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Category 1: Reductive Amination
Reductive amination is a common method for synthesizing this compound, typically involving the reaction of 2-phenylethylamine with an amine source or the reaction of a phenyl-containing carbonyl compound with ethylenediamine (B42938), followed by in-situ reduction.
-
Question 1: My reductive amination yield is low. What are the potential causes and solutions?
-
Answer: Low yields in reductive amination can stem from several factors. Here is a troubleshooting guide:
-
Sub-optimal Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred for its mildness and selectivity.[1][2] Stronger reagents like sodium borohydride (B1222165) (NaBH₄) can prematurely reduce the carbonyl compound before it forms the imine intermediate with the amine.[1]
-
Incorrect pH: The reaction mixture should ideally be slightly acidic (pH 5-6) to facilitate the formation of the iminium ion intermediate without protonating and deactivating the amine nucleophile.[1]
-
Presence of Moisture: For reactions requiring anhydrous conditions, excess water can hydrolyze the imine intermediate, thereby reducing the overall yield.[1]
-
Impure Reactants: Ensure the purity of the starting materials, as impurities can lead to side reactions and lower yields.[1]
-
-
-
Question 2: How can I minimize the formation of side products?
-
Answer: Selectivity is key to preventing unwanted by-products.
-
Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the amine can sometimes favor the desired product formation.[1]
-
Order of Addition: Adding the reducing agent portion-wise to the mixture of the amine and carbonyl compound can help control the reaction rate and temperature, minimizing side reactions.[1]
-
Choice of Solvent: Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents that perform well in these reactions.[1][2]
-
-
Category 2: Buchwald-Hartwig Amination
This powerful palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds, for instance, by coupling ethylenediamine with an aryl halide like bromobenzene.[3]
-
Question 1: My Buchwald-Hartwig amination is not proceeding to completion. What should I check?
-
Answer: This reaction is sensitive to several factors:
-
Catalyst System: The combination of the palladium precursor and the phosphine (B1218219) ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often improve reaction efficiency by promoting oxidative addition and reductive elimination steps.[4]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. The choice and purity of the base are critical for success.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure the reaction is set up and run under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Solvent Purity: Anhydrous, deoxygenated solvents (like toluene (B28343) or dioxane) are essential. Residual water or oxygen in the solvent can inhibit the reaction.
-
-
-
Question 2: I am observing significant amounts of hydrodehalogenation (replacement of the halide with hydrogen) of my aryl halide. How can I prevent this?
-
Answer: Hydrodehalogenation is a common side reaction.
-
Ligand Choice: Certain ligands are more prone to promoting this side reaction. Experimenting with different phosphine ligands can help identify a system that favors the desired C-N coupling.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the amination reaction.[2]
-
-
Category 3: General Purification
-
Question 1: What are the most common impurities in my crude this compound product?
-
Answer: Impurities largely depend on the synthetic route but often include:
-
Unreacted Starting Materials: Residual aryl halide or ethylenediamine.
-
Over-alkylation Products: If using a method like direct alkylation, di- or even tri-substituted products can form.[5]
-
Side-products: Such as hydrodehalogenated arenes from a Buchwald-Hartwig reaction.
-
Solvent and Reagent Residues: Residual solvents and excess reagents used during the synthesis.[5]
-
-
-
Question 2: What is the best method to purify crude this compound?
-
Answer: The choice of purification method depends on the nature of the impurities.
-
Acid-Base Extraction: An initial extraction can help remove non-basic impurities and some starting materials.[2]
-
Vacuum Distillation: This is an effective method for separating the product from non-volatile impurities or compounds with significantly different boiling points.[5]
-
Column Chromatography: For high-purity requirements, silica (B1680970) gel chromatography is the preferred method. A solvent system such as ethyl acetate (B1210297) in hexanes, often with a small amount of triethylamine (B128534) (0.5-1%) added to the eluent, can prevent the amine product from tailing on the silica gel.[2]
-
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize representative quantitative data for common synthesis methods related to N-substituted phenylethylenediamines.
Table 1: Example of Reductive Amination Parameter Optimization (Based on the synthesis of an N-alkylated phenylethylenediamine derivative)
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Notes |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ | NaBH(OAc)₃ | 65% | Sodium triacetoxyborohydride is milder and more selective, leading to higher yields.[1] |
| Solvent | Methanol | Dichloromethane | Dichloromethane | 85% | Aprotic solvents like DCM can improve reaction efficiency.[1] |
| Temperature | Room Temp. | 0 °C to Room Temp. | 40 °C | 88% | Initial cooling controls the exotherm of imine formation, followed by stirring at room temperature.[6] |
| Stoichiometry | 1.1 eq. Amine | 1.0 eq. Amine | 1.0 eq. Amine | 82% | A slight excess of the amine can sometimes push the reaction to completion.[1] |
Table 2: Example of Buchwald-Hartwig Amination Parameter Optimization
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Notes |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ | 80% | Both are common Pd(0) precursors or pre-catalysts. |
| Ligand | P(o-tol)₃ | BINAP | XPhos | 95% | Modern, bulky phosphine ligands like XPhos often give superior results.[4][7] |
| Base | K₂CO₃ | Cs₂CO₃ | NaOtBu | 92% | A strong, non-nucleophilic base like sodium tert-butoxide is typically required. |
| Solvent | DMF | Dioxane | Toluene | 94% | Anhydrous, non-protic solvents are essential for this reaction.[8] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes a general method for the N-alkylation of an amine using an aldehyde.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the primary amine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).[1]
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Add the aldehyde (1.1 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to facilitate imine formation.[1]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.[1]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[1] Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify further by vacuum distillation or column chromatography.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol outlines a general procedure for coupling an aryl halide with an amine.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and Backfill: Seal the tube and evacuate and backfill with an inert gas (Argon) three times.[9]
-
Add Reagents: Add the aryl halide (1.0 eq), the amine (1.2 eq), and anhydrous, deoxygenated toluene via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the designated time (4-24 hours), monitoring progress by TLC or GC-MS.[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and then brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in N-Phenylethylenediamine Reductive Amination
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address low yields in the reductive amination of N-phenylethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in the reductive amination of this compound?
Low yields in the reductive amination of this compound can stem from several factors. The most common issues include incomplete imine formation, suboptimal reaction conditions (such as incorrect pH), the wrong choice or poor quality of the reducing agent, and the occurrence of side reactions.[1][2]
Q2: How does pH affect the reaction yield?
The pH of the reaction medium is critical for successful reductive amination. Imine formation is generally favored under mildly acidic conditions (pH 4-6).[2][3] If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic and thus inhibiting the initial reaction with the carbonyl compound.[2][3] Conversely, if the pH is too high, the formation of the iminium ion, the species that is actually reduced, is not favored.[2]
Q3: Which reducing agent is most suitable for this reaction?
The choice of reducing agent is crucial for maximizing yield and minimizing side products. While strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, they may also reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[1][4] Milder and more selective reducing agents, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), are often preferred as they preferentially reduce the iminium ion over the carbonyl group.[2][4]
Q4: What are the common side reactions, and how can they be minimized?
Common side reactions include the reduction of the starting carbonyl compound to an alcohol and over-alkylation of the amine product.[1] To prevent the reduction of the carbonyl, a milder reducing agent should be used, and the reducing agent should be added after allowing sufficient time for imine formation.[1] Over-alkylation can be minimized by using a 1:1 stoichiometry of the amine and carbonyl reactants or by employing a stepwise procedure where the imine is formed first and then reduced.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low yield.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient Imine Formation | Monitor the formation of the imine intermediate using Thin Layer Chromatography (TLC) before adding the reducing agent. | Protocol 1: Monitoring Imine Formation by TLC |
| Inactive Reducing Agent | Test the activity of the reducing agent with a known, simple ketone like acetone (B3395972). | Protocol 2: Testing Reducing Agent Activity |
| Suboptimal Reaction Conditions | Optimize the reaction pH, temperature, and solvent. A common starting point is a pH of 5-6 in a solvent like dichloromethane (B109758) (DCM) or methanol (B129727) at room temperature.[2] | Protocol 3: General Reductive Amination of this compound |
Problem 2: Presence of Significant Side Products
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Reduction of Starting Carbonyl | Use a milder reducing agent (e.g., NaBH(OAc)₃). Allow for complete imine formation before adding the reducing agent. | Protocol 3: General Reductive Amination of this compound (with delayed addition of reducing agent) |
| Over-alkylation of Product | Use a 1:1 molar ratio of this compound and the carbonyl compound. Consider a stepwise approach where the imine is isolated before reduction. | Adjust stoichiometry in Protocol 3 . |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics | Common Solvents |
| Sodium Borohydride | NaBH₄ | Strong, can reduce aldehydes and ketones. Best used in a two-step procedure. | Methanol, Ethanol |
| Sodium Cyanoborohydride | NaBH₃CN | Mild, selective for imines at neutral or slightly acidic pH. Toxic cyanide byproducts. | Methanol, THF |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective for imines, does not require pH control, moisture sensitive. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
Experimental Protocols
Protocol 1: Monitoring Imine Formation by TLC
-
Prepare the TLC Plate: On a silica (B1680970) gel TLC plate, draw a starting line with a pencil. Mark three lanes: "Amine," "Co-spot," and "Reaction."
-
Spot the Plate:
-
In the "Amine" lane, spot a dilute solution of your this compound starting material.
-
In the "Reaction" lane, spot a small aliquot of your reaction mixture (after adding the carbonyl compound but before the reducing agent).
-
In the "Co-spot" lane, spot the amine starting material first, and then spot the reaction mixture on top of it.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 10% methanol in dichloromethane).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. The formation of a new, less polar spot compared to the starting amine indicates imine formation. The starting amine spot should diminish over time.
Protocol 2: Testing Reducing Agent Activity
-
Prepare a Ketone Solution: Dissolve a small amount of a simple ketone (e.g., acetone or benzophenone) in a suitable solvent (e.g., methanol for NaBH₄).
-
Initial TLC: Take a TLC of the ketone solution.
-
Add Reducing Agent: Add a small amount of the reducing agent to be tested to the ketone solution.
-
Stir and Monitor: Stir the mixture for 15-30 minutes at room temperature.
-
Final TLC: Take another TLC of the reaction mixture.
-
Analyze: The disappearance or significant reduction in the intensity of the ketone spot and the appearance of a new, more polar spot corresponding to the alcohol indicates an active reducing agent.
Protocol 3: General Reductive Amination of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an appropriate solvent (e.g., dichloromethane or methanol).
-
Imine Formation: Add the corresponding aldehyde or ketone (1.0-1.2 eq.) to the solution. If necessary, add a catalytic amount of acetic acid to achieve a pH of 5-6. Stir the mixture at room temperature for 1-2 hours. Monitor imine formation via TLC (Protocol 1).
-
Reduction: Once imine formation is significant, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the imine spot disappears.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Crude N-Phenylethylenediamine by Vacuum Distillation
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the purification of crude N-Phenylethylenediamine via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Depending on the synthetic route used to prepare this compound, common impurities may include unreacted starting materials, by-products, and residual solvents. For instance, if prepared via reductive amination, you might find unreacted 2-phenylethylamine.[1] Over-alkylation can also lead to the formation of N,N'-diphenylethylenediamine.
Q2: Why is vacuum distillation the preferred method for purifying this compound?
A2: this compound has a high boiling point at atmospheric pressure (262-264 °C).[2][3] Distilling at this temperature can lead to decomposition of the product.[1] Vacuum distillation allows for the boiling point to be significantly lowered, enabling distillation at a temperature that prevents thermal degradation.[4][5]
Q3: What are the key physical properties of this compound relevant to its distillation?
A3: Key properties for vacuum distillation include its boiling point at various pressures, density, and refractive index. This data is crucial for setting up the distillation parameters correctly and for verifying the purity of the collected fractions.
Q4: What safety precautions should be taken when handling and distilling this compound?
A4: this compound is classified as a corrosive substance (Skin Corrosion 1B).[2][3] It is essential to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2] The distillation should be performed in a well-ventilated fume hood.[6] Due to its sensitivity to air, it is also recommended to handle it under an inert atmosphere (e.g., nitrogen or argon).[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Bumping / Unstable Boiling | - Inefficient stirring.- Lack of boiling chips or stir bar.- Heating too rapidly. | - Ensure vigorous and consistent stirring with a magnetic stirrer.[1]- Add fresh, unused boiling chips or a magnetic stir bar before heating.- Heat the distillation flask slowly and evenly.[1] |
| Product Decomposition (Darkening of Distillation Pot Residue) | - Distillation temperature is too high.- Prolonged heating time. | - Increase the vacuum (lower the pressure) to further reduce the boiling point.[1]- Ensure the heating mantle temperature is no more than 20-30°C above the liquid's boiling point.[1]- Minimize the distillation time. |
| Poor Separation of Fractions | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux column) for better separation.[1]- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.[1] |
| Product Solidifies in the Condenser | - The boiling point of the product at the distillation pressure is close to its melting point.- The cooling water is too cold. | - Use warmer cooling water or, in some cases, no cooling water at all (air cooling).[8]- Gently warm the condenser with a heat gun to melt the solidified product.[1] |
| Inability to Reach the Desired Vacuum | - Leaks in the distillation apparatus. | - Ensure all glass joints are properly sealed with grease and securely clamped.[6]- Check all tubing connections for tightness.- Inspect glassware for any cracks. |
Data Presentation
Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 (Atmospheric) | 262-264[2][3] |
| 15 | 226[2] |
Note: This table will be expanded as more data points are found in scientific literature.
Experimental Protocols
Protocol 1: Purification of Crude this compound by Vacuum Distillation
1. Drying the Crude Product:
-
If the crude this compound contains water, it should be dried before distillation. This can be achieved by dissolving the crude product in an organic solvent like diethyl ether, washing with brine, and then drying the organic phase over an anhydrous drying agent such as sodium sulfate.[1]
-
The drying agent is then filtered off, and the solvent is removed under reduced pressure to yield the dry, crude amine.[1]
2. Distillation Apparatus Setup:
-
Assemble a vacuum distillation apparatus, preferably with a short path distillation head or a Vigreux column for improved separation.[1]
-
Use a round-bottom flask of an appropriate size for the distillation pot; it should not be more than two-thirds full.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.[1]
-
Grease all ground-glass joints to ensure a good seal under vacuum.[6]
-
Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.[1]
-
Place a thermometer to accurately measure the temperature of the vapor that is distilling.
3. Distillation Procedure:
-
Place the dry, crude this compound into the distillation flask.
-
Begin stirring.
-
Slowly and carefully evacuate the system to the desired pressure.
-
Once the desired vacuum is stable, begin to gradually heat the distillation flask using a heating mantle or an oil bath.[1]
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the expected boiling point of this compound at that pressure, change to a clean receiving flask to collect the main product fraction.[1]
-
Monitor the temperature and pressure throughout the distillation. A stable temperature reading indicates a pure fraction is being collected.
-
Once the main fraction has been collected, stop heating and allow the system to cool down before slowly re-introducing air.[6]
4. Purity Assessment:
-
The purity of the collected fractions can be assessed by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or by measuring the refractive index.[1]
Mandatory Visualization
Caption: Workflow for the purification of this compound by vacuum distillation.
This comprehensive guide should assist researchers in successfully purifying this compound while troubleshooting common issues that may arise during the process. Always refer to the Safety Data Sheet (SDS) for this compound before starting any experimental work.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. N-フェニルエチレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-苯基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Column Chromatography for N-Phenylethylenediamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying N-Phenylethylenediamine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying this compound derivatives by column chromatography?
A1: The primary challenges often stem from the basic nature of the amine functional groups. These can lead to strong interactions with the acidic silica (B1680970) gel stationary phase, resulting in issues such as peak tailing, poor separation, and even degradation of the compound on the column.[1] Other common problems include the presence of closely related impurities, such as unreacted starting materials or over-alkylated byproducts, which can be difficult to separate.[1]
Q2: What is the best stationary phase for the column chromatography of this compound derivatives?
A2: While silica gel is the most common stationary phase, its acidic nature can be problematic for amines.[1] To mitigate issues like tailing and degradation, you can either use a less acidic stationary phase like neutral or basic alumina (B75360), or deactivate the silica gel. Deactivation can be achieved by pre-treating the silica gel with an eluent containing a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.5-1%).[1]
Q3: How do I choose the right solvent system (eluent) for my separation?
A3: The ideal solvent system will depend on the polarity of your specific this compound derivative. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[2][3] The polarity of the eluent is gradually increased by raising the proportion of the more polar solvent. It is highly recommended to first perform thin-layer chromatography (TLC) to optimize the solvent system for the best separation before running the column.[1] For very polar amines that do not move from the baseline, a more polar solvent system like methanol (B129727) in dichloromethane (B109758) may be necessary.[3]
Q4: My this compound derivative appears to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel is a common issue for acid-sensitive compounds, including some amines.[1] To prevent this, you can add a small amount of a base, such as triethylamine or ammonia, to your eluent system to neutralize the acidic sites on the silica gel.[1][3] Alternatively, switching to a more inert stationary phase like alumina is a good option.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation.- Reduce the amount of crude product loaded onto the column.[1] |
| Compound Tailing (Streaking) | - Strong interaction between the basic amine and acidic silica gel. | - Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the silica gel.- Use a less acidic stationary phase like neutral or basic alumina. |
| Compound Degradation on the Column | - Sensitivity of the compound to the acidic nature of silica gel. | - Deactivate the silica gel by pre-treating it with an eluent containing triethylamine.- Use a less acidic stationary phase like alumina (basic or neutral).[1] |
| Compound Won't Elute from the Column | - The eluent is not polar enough.- The compound is irreversibly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).- For very polar compounds, consider a stronger eluent system like methanol in dichloromethane.[3] |
| Product Elutes Too Quickly (with the solvent front) | - The eluent is too polar. | - Start with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane). |
| Cracked or Channeled Column Packing | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
General Protocol for Column Chromatography of this compound Derivatives
This protocol provides a general guideline. The specific solvent system and gradient should be optimized for each derivative using TLC.
-
Preparation of the Slurry:
-
In a beaker, add silica gel to your initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).
-
Stir to create a homogenous slurry that can be easily poured.
-
-
Packing the Column:
-
Secure a glass chromatography column vertically.
-
Add a small layer of sand to the bottom of the column.
-
Pour the silica slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound derivative in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Alternatively, for compounds with low solubility in the eluent, use a "dry loading" method:
-
Dissolve the crude product in a volatile solvent.
-
Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
-
Elution:
-
Begin eluting with the initial low-polarity solvent system.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.
-
Collect fractions in test tubes or other suitable containers.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Visualize the TLC plates under UV light and/or with a suitable stain (e.g., ninhydrin (B49086) for primary/secondary amines).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound derivative.
-
Data Presentation
The following table provides representative data for the purification of an this compound derivative by column chromatography. Note that yields and purity are highly dependent on the specific compound and reaction conditions.
| Compound | Stationary Phase | Eluent System (Gradient) | Crude Purity | Final Purity | Yield |
| N-Ethyl-N-phenylethylenediamine | Silica Gel | Hexane:Ethyl Acetate (gradient) | ~75% | >95% | ~80% |
| N-Benzyl-N'-phenylethylenediamine | Silica Gel with 1% Triethylamine | Dichloromethane:Methanol (gradient) | ~80% | >98% | ~85% |
Visualizations
Troubleshooting Workflow
References
Technical Support Center: N-Phenylethylenediamine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of N-Phenylethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: this compound is typically synthesized via several common methods, including the reductive amination of aniline (B41778) with 2-aminoacetaldehyde (B1595654) or a protected equivalent, and the reaction of N-phenyl-aziridine with ammonia. Another approach involves the mono-N-arylation of ethylenediamine (B42938) with a phenyl halide, often requiring a catalyst. Each method has its own set of advantages and potential impurity profiles.
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: The impurities largely depend on the synthetic route employed. Generally, you can expect to find:
-
Unreacted Starting Materials: Residual aniline, ethylenediamine, or their respective precursors.
-
Over-alkylation/arylation Products: Diphenylethylenediamine is a common byproduct if the reaction conditions are not carefully controlled.
-
By-products from Side Reactions: Depending on the specific reagents, by-products from the reducing agent or base can be present.
-
Solvent and Reagent Residues: Residual solvents and excess reagents used during the synthesis and workup.[1]
Q3: How can I best purify crude this compound?
A3: The most effective methods for purifying this compound, which is a high-boiling liquid, are:
-
Vacuum Distillation: This is ideal for separating the product from non-volatile impurities and starting materials with significantly different boiling points.[1]
-
Column Chromatography: Silica (B1680970) gel chromatography is effective for separating the target compound from structurally similar impurities, such as isomeric byproducts or over-alkylated products.[2][3]
-
Recrystallization as a Salt: The free base can be converted into a crystalline salt (e.g., hydrochloride salt), which can then be purified by recrystallization from a suitable solvent system.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Category 1: Reductive Amination
Reductive amination is a common method involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. For this compound, this could involve reacting aniline with an amino-aldehyde equivalent.
Problem 1: Low yield of this compound.
| Potential Cause | Recommended Solution |
| Sub-optimal Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective agent often used for this transformation. Stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) might reduce the aldehyde before it forms the imine.[4] |
| Incorrect pH | The reaction should be maintained at a slightly acidic pH (around 5-6) to facilitate imine formation without protonating and deactivating the amine nucleophile.[4] |
| Presence of Moisture | Excessive water can hydrolyze the imine intermediate, preventing its reduction to the desired amine. Ensure all reagents and solvents are anhydrous. |
| Reaction Temperature | The reaction is typically performed at or below room temperature. Higher temperatures can lead to side reactions and product degradation.[4] |
Problem 2: Significant amount of diphenylethylenediamine byproduct.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | An excess of the aniline starting material relative to the ethylenediamine precursor can favor the formation of the di-arylated product. Use a slight excess of the ethylenediamine component. |
| Order of Addition | Slowly adding the aniline to the reaction mixture containing the ethylenediamine precursor and the reducing agent can help minimize the formation of the undesired byproduct. |
| Reaction Concentration | Running the reaction at a higher dilution may favor the intramolecular reaction to form the desired product over the intermolecular reaction that leads to the byproduct. |
Category 2: Alkylation of Aniline with a 2-Haloethylamine
This method involves the direct alkylation of aniline with a reagent like 2-chloroethylamine (B1212225) or 2-bromoethylamine.
Problem: Formation of multiple alkylation products and low selectivity.
| Potential Cause | Recommended Solution |
| High Reactivity of Product | The product, this compound, can act as a nucleophile and react further with the 2-haloethylamine, leading to undesired byproducts. |
| Base Selection | A non-nucleophilic, sterically hindered base can help to deprotonate the aniline starting material selectively. Using an appropriate amount of a base like potassium carbonate or triethylamine (B128534) is crucial to neutralize the hydrohalic acid formed.[4] |
| Molar Ratio of Reactants | Using a large excess of aniline can help to statistically favor the mono-alkylation product. The unreacted aniline can then be removed during purification. |
Impurity Summary Table
The following table summarizes common impurities, their likely sources, and recommended analytical methods for detection.
| Impurity | Likely Synthetic Source | Recommended Analytical Method |
| Aniline | Reductive Amination, Alkylation | GC-MS, HPLC, ¹H NMR |
| Ethylenediamine | Incomplete reaction | GC-MS, ¹H NMR |
| Diphenylethylenediamine | Over-arylation in various routes | LC-MS, HPLC, ¹H NMR |
| N-Acetyl-N-phenylethylenediamine | Incomplete reduction of an amide intermediate | LC-MS, IR (amide C=O stretch) |
| Unreacted Imines | Incomplete reduction in reductive amination | ¹H NMR (imine C=N-H proton), LC-MS |
| Solvent Residues (e.g., Toluene, DCM) | Synthesis and Workup | ¹H NMR, GC Headspace |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for separating this compound from non-volatile impurities.
-
Drying the Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Wash the solution with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter and concentrate under reduced pressure.[1]
-
Distillation Setup: Assemble a vacuum distillation apparatus, preferably with a short path distillation head. Use a magnetic stirrer in the distillation flask and connect the system to a vacuum pump via a cold trap.[1]
-
Procedure: Place the dry, crude amine into the distillation flask. Slowly apply vacuum to the desired pressure. Gradually heat the flask in an oil bath. Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
Protocol 2: Detection of Impurities by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture and the starting materials in a suitable volatile solvent (e.g., ethyl acetate).
-
TLC Plate: Use a silica gel TLC plate.
-
Eluent System: A mixture of ethyl acetate (B1210297) and hexanes, often with a small amount of triethylamine (e.g., 1-2%) to reduce tailing of the amines, is a good starting point.
-
Spotting and Development: Spot the starting materials and the crude mixture on the plate. Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable agent like potassium permanganate (B83412) or ninhydrin. Compare the spots in the crude mixture lane to the starting material lanes to assess the reaction's progress and identify major components.
Diagrams
Caption: A logical workflow for identifying and addressing impurities.
Caption: Potential impurity formation during reductive amination.
References
Preventing over-alkylation in N-Phenylethylenediamine reactions
Welcome to the technical support center for N-Phenylethylenediamine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic experiments. Here you will find detailed guides and frequently asked questions to address common challenges, particularly the prevention of over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of this compound reactions, and why does it occur?
A1: Over-alkylation is a common side reaction where the target mono-alkylated this compound reacts further with the alkylating agent to form di-alkylated and sometimes quaternary ammonium (B1175870) salt byproducts.[1][2] This occurs because the initial product, a secondary amine, is often more nucleophilic than the primary this compound starting material, making it more reactive towards the alkylating agent.[1][3][4]
Q2: What are the primary methods to control and prevent over-alkylation?
A2: The two main strategies to prevent over-alkylation are:
-
Controlled Direct Alkylation: This method involves the direct reaction of this compound with an alkylating agent (e.g., an alkyl halide) under carefully controlled conditions.[5] Key parameters to control include the stoichiometry of reactants, reaction temperature, and the slow addition of the alkylating agent.[1][3][4]
-
Reductive Amination: This is a highly effective alternative that involves reacting this compound with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired N-alkylated product.[3][6][7] This method is generally preferred for achieving high selectivity for mono-alkylation.[6][8]
Q3: When should I choose reductive amination over direct alkylation?
A3: Reductive amination is the preferred method when high selectivity for the mono-alkylated product is critical and you want to avoid the challenges of separating a mixture of products.[3][6] Direct alkylation can be a simpler approach but often requires significant optimization to minimize over-alkylation and may be suitable when the separation of the desired product from byproducts is straightforward.[5][9]
Q4: How can I effectively purify my N-alkylated phenylethylenediamine product?
A4: Purification typically involves a combination of techniques:
-
Acid-Base Extraction: This can be used to remove non-basic impurities.[8]
-
Column Chromatography: Silica (B1680970) gel or alumina (B75360) chromatography is highly effective for separating the mono-alkylated product from unreacted starting material and di-alkylated byproducts.[5][8] A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes, sometimes with a small amount of triethylamine (B128534) to prevent tailing.[8]
-
Vacuum Distillation: This is useful for separating products from less volatile impurities.[8] The boiling point of this compound is approximately 262-264 °C at atmospheric pressure.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Mono-Alkylated Product in Direct Alkylation
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | The secondary amine product is more nucleophilic and reacts further.[1] 1. Increase Excess of this compound: Use a large excess (3-5 equivalents) of this compound relative to the alkylating agent to statistically favor mono-alkylation.[3][8][9] 2. Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump to maintain its low concentration in the reaction mixture.[1][4] 3. Lower Reaction Temperature: Reducing the temperature can help control the reaction rate and improve selectivity.[1][3] |
| Inappropriate Reaction Conditions | The reaction is not proceeding to completion. 1. Optimize Base Selection: A suitable non-nucleophilic base, like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed.[5][9] 2. Solvent Choice: Use a suitable polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).[5] Be cautious with DMF at high temperatures as it can decompose.[8] 3. Temperature and Time: Monitor the reaction by TLC or GC to find the optimal temperature and reaction time.[9] |
| Poor Reactivity of Starting Materials | The alkylating agent may not be reactive enough. 1. Choice of Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. Consider using a more reactive agent if the reaction is sluggish.[3][4] |
Issue 2: Formation of Multiple Byproducts in Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | The equilibrium between the amine/carbonyl and the imine is not favorable. 1. Adjust pH: Imine formation is often pH-sensitive. A slightly acidic medium (pH 4-6) is typically optimal.[1] 2. Remove Water: The formation of the imine produces water. Using a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.[1] |
| Incorrect Reducing Agent | The reducing agent may be too harsh or not effective. 1. Select a Mild Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent for reductive amination that doesn't typically reduce the starting carbonyl compound.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic.[1][6] 2. Portion-wise Addition: Adding the reducing agent in portions can help control the reaction.[9] |
| Impure Reactants | Impurities in the starting materials can lead to side reactions. 1. Ensure Purity: Use pure this compound and aldehyde/ketone for the reaction.[9] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the two primary methods of N-alkylation of this compound.
Table 1: Direct Alkylation Conditions
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Amine:Alkylating Agent) | 3:1 to 5:1 | A large excess of the amine favors mono-alkylation.[8] |
| Temperature | 60 - 80 °C | Higher temperatures can promote over-alkylation.[5][9] |
| Base | K₂CO₃, DIPEA | 2.0-3.0 equivalents of a non-nucleophilic base are typically used.[5] |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents are generally suitable.[5] |
| Reported Yield | ~60% (can be improved with optimization) | Yields can be variable and are highly dependent on conditions.[9] |
Table 2: Reductive Amination Conditions
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Amine:Carbonyl:Reducing Agent) | 1.0 : 1.1 : 1.5 | A slight excess of the carbonyl and reducing agent is common.[5][8] |
| Temperature | 0 °C to Room Temperature | The reaction is often started at a lower temperature and then allowed to warm.[5] |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Sodium triacetoxyborohydride is often preferred for its mildness.[7][8] |
| Solvent | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (B1671644) (DCE), Methanol | Anhydrous conditions are often beneficial.[5][9] |
| Reported Yield | 75 - 90% | This method generally provides higher yields of the mono-alkylated product.[5] |
Experimental Protocols
Protocol 1: Selective Mono-alkylation via Reductive Amination
This protocol is recommended for achieving high selectivity and yield of the mono-alkylated product.[5][8]
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent). Dissolve it in a suitable anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add the aldehyde (1.1 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Direct N-Alkylation with Stoichiometric Control
This method is more straightforward but requires careful control to minimize over-alkylation.[5]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (3.0 - 5.0 equivalents) in a polar aprotic solvent like acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0-3.0 equivalents relative to the alkylating agent) to the solution.
-
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., ethyl bromide) (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction Heating: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. Monitor the reaction's progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and filter off the solid base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Visualizations
Caption: Competing reaction pathways leading to over-alkylation.
Caption: Decision tree for troubleshooting over-alkylation.
Caption: Experimental workflow for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Selectivity of N-Phenylethylenediamine Mono-alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the selectivity of mono-alkylation of N-phenylethylenediamine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation reaction with an alkyl halide is producing a significant amount of the di-alkylated product. How can I improve the mono-selectivity?
A1: Over-alkylation is a common challenge in the direct alkylation of this compound due to the similar reactivity of the primary and secondary amines. Here are several strategies to enhance mono-selectivity:
-
Control Stoichiometry: A crucial factor is the molar ratio of the reactants. Using a larger excess of this compound to the alkylating agent can statistically favor mono-alkylation. A ratio of 3-5 equivalents of the diamine to 1 equivalent of the alkylating agent is often recommended.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and at a controlled temperature (e.g., 0 °C) helps to maintain a low concentration of the alkylating agent throughout the reaction, thereby reducing the likelihood of the mono-alkylated product reacting further.[2]
-
Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial. While common bases like potassium carbonate are used, exploring options like diisopropylethylamine (DIPEA) might offer better control.[3]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature will decrease the overall reaction rate, which can improve selectivity by favoring the more reactive primary amine and disfavoring the subsequent alkylation of the less reactive (and more sterically hindered) secondary amine in the product.[2]
Q2: I am observing low yields in my reductive amination reaction for mono-alkylation. What are the potential causes and solutions?
A2: Low yields in reductive amination can stem from several factors related to imine formation and the reduction step.[4] Consider the following:
-
Inefficient Imine Formation:
-
pH Control: The formation of the imine intermediate is pH-sensitive. The reaction medium should be slightly acidic (pH 5-6) to facilitate the dehydration step without protonating the amine nucleophile, which would render it unreactive.[4]
-
Water Removal: The formation of the imine is an equilibrium reaction that produces water. Using a solvent that allows for the removal of water (e.g., toluene (B28343) with a Dean-Stark trap) or adding a dehydrating agent can drive the equilibrium towards the imine.
-
-
Choice of Reducing Agent: The choice of reducing agent is critical. A mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred because it is selective for the imine in the presence of the aldehyde, preventing premature reduction of the carbonyl compound.[1][4] Stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the aldehyde before it has a chance to form the imine.[4]
-
Reaction Temperature: While imine formation can be performed at room temperature or slightly elevated temperatures, the reduction step is typically carried out at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.[1][3]
Q3: Purification of my mono-alkylated product is proving difficult. How can I effectively separate it from the starting material and di-alkylated byproduct?
A3: The similar polarities and boiling points of the starting diamine, the mono-alkylated product, and the di-alkylated byproduct make purification challenging.[1] Here are the primary methods:
-
Vacuum Distillation: This is a suitable method for large-scale purification, especially if there is a sufficient difference in the boiling points of the components. Careful fractional distillation under reduced pressure is necessary.[1][5]
-
Column Chromatography: For smaller scales and for achieving high purity, silica (B1680970) gel column chromatography is the most effective method.[1][3][5]
-
Solvent System Optimization: A gradient elution is often necessary. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[3]
-
Tailing Reduction: Amines can "tail" on silica gel due to their basicity. Adding a small amount of a tertiary amine like triethylamine (B128534) (e.g., 0.5-1%) to the eluent can significantly improve the separation by neutralizing the acidic sites on the silica.[1]
-
-
Recrystallization as a Salt: The mono-alkylated product can be converted into a salt (e.g., a hydrochloride or tartrate salt) which may have different solubility properties compared to the starting material and the di-alkylated product, allowing for purification by recrystallization.[5] The free base can then be regenerated by treatment with a base.
Q4: Would using a protecting group strategy improve the selectivity of mono-alkylation?
A4: Yes, a protecting group strategy is an excellent and often highly selective method to achieve mono-alkylation. The general approach involves:
-
Selective Protection: One of the amino groups of this compound is selectively protected with a suitable protecting group. The choice of protecting group and reaction conditions can often differentiate between the primary and secondary amine.
-
Alkylation: The unprotected amino group is then alkylated.
-
Deprotection: The protecting group is removed to yield the desired mono-alkylated product.
A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.[6][7][8][9][10] By carefully controlling the stoichiometry of the Boc-anhydride and the reaction conditions, it is possible to selectively protect one of the amino groups.
Data Presentation
Table 1: Comparison of Methods for Mono-Ethylation of this compound
| Method | Alkylating/Carbonyl Source | Reducing Agent (if applicable) | Typical Solvent | Typical Yield of Mono-alkylated Product | Key Considerations |
| Direct Alkylation | Ethyl Bromide/Iodide | N/A | Acetonitrile, DMF | 50-70%[3] | Requires a large excess of the diamine to favor mono-alkylation. Risk of over-alkylation.[1][3] |
| Reductive Amination | Acetaldehyde (B116499) | Sodium Triacetoxyborohydride | Dichloromethane, Methanol | 75-90%[3] | Generally higher selectivity and yield for the mono-alkylated product compared to direct alkylation. Milder reaction conditions.[11] |
Experimental Protocols
Protocol 1: Selective Mono-alkylation via Reductive Amination
This protocol describes the synthesis of N-ethyl-N'-phenylethylenediamine.
Materials:
-
This compound
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 equivalents) dropwise to the stirred solution. Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1][3]
-
Reduction: Cool the reaction mixture back down to 0 °C. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains low.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1][3]
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate (B1210297) in hexanes, with 1% triethylamine) to obtain the pure N-ethyl-N'-phenylethylenediamine.[3]
Protocol 2: Selective Mono-alkylation via Direct Alkylation
This protocol describes a general method for the direct mono-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile, anhydrous
-
Standard glassware for reaction, workup, and purification.
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (3.0 equivalents) and anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate (2.0 equivalents) to the solution.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 60-80 °C) and maintain for 4-12 hours.[3] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel as described in Protocol 1.
Visualizations
Caption: Reaction pathway for N-alkylation of this compound.
Caption: Experimental workflow for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. redalyc.org [redalyc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Stability and storage conditions for N-Phenylethylenediamine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Phenylethylenediamine. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[2][3][4][5][6][7][8]
Q2: How stable is this compound?
A2: this compound is sensitive to air and light.[9] It is prone to oxidation and polymerization, which can lead to the formation of colored impurities. To maintain its stability, it should be handled under an inert atmosphere, such as nitrogen or argon, and protected from light.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, acids, aldehydes, and ketones.[10] As a basic compound, it will react with acids to form salts.[10]
Q4: What are the potential degradation products of this compound?
A4: Degradation of this compound, particularly through oxidation and photodegradation, can result in the formation of colored impurities and polymeric materials.[10] General degradation pathways for aromatic amines suggest that intermediate products such as phenols, 2-aminophenol, hydroquinone, and nitrobenzene (B124822) could be formed.[10]
Q5: Does this compound have a defined shelf life?
A5: Many suppliers do not assign a specific expiration or retest date. It is recommended to routinely inspect the product to ensure it performs as expected. A one-year warranty from the date of shipment is often provided, and for products without a specified retest date, this can be considered a general guideline for reassessment.[11][12][13]
Storage and Stability Data
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2-8°C | [2][3][4][5][6][7][8] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | [10] |
| Light | Protect from light | [10] |
| Incompatibilities | Strong oxidizing agents, acids, aldehydes, ketones | [10] |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: The this compound solution or reaction mixture has turned dark or changed color.
-
Possible Cause: This is a common sign of oxidation or degradation of the compound.[10] this compound is sensitive to air and light.
-
Solution:
-
Ensure all handling and reactions are performed under an inert atmosphere (nitrogen or argon).[10]
-
Use degassed solvents for your reactions to minimize dissolved oxygen.[10]
-
Protect the reaction vessel from light by wrapping it in aluminum foil.[10]
-
If possible, use freshly purified this compound for best results.
-
Issue 2: Unexpected precipitate has formed in the reaction mixture.
-
Possible Cause: This could be due to the formation of insoluble degradation products or salts.
-
Solution:
-
Review the reaction conditions and ensure that all reactants and solvents are compatible.
-
Analyze the precipitate to identify its composition. This can help in diagnosing the specific side reaction or degradation pathway.
-
Issue 3: Inconsistent results in analytical assays (e.g., HPLC).
-
Possible Cause: The purity of the this compound may have been compromised due to improper storage or handling. Degradation products can interfere with the analysis.
-
Solution:
-
Verify the purity of your this compound stock using a suitable analytical method, such as HPLC or GC-MS.
-
Always use freshly prepared solutions for your experiments.
-
Ensure that the mobile phase and other reagents used in the analysis are of high purity.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues with this compound.
Experimental Protocols
Protocol: General Procedure for Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature or heat to 60-80°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[14]
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Maintain the solution at room temperature or heat to 60-80°C for a defined duration.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[14]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
3. Analysis:
-
Analyze all stressed samples using a stability-indicating HPLC method. A photodiode array (PDA) detector and a mass spectrometer (MS) are recommended for the identification and characterization of degradation products.[10]
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-苯基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. N-苯基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Monitoring N-Phenylethylenediamine Reactions with TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of N-phenylethylenediamine reactions using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the TLC analysis of this compound reactions, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is overloaded. 2. The compound is basic (like this compound). 3. The compound is highly polar. | 1. Dilute the sample solution and re-spot it on the TLC plate.[1] 2. Add a small amount of a basic modifier like triethylamine (B128534) (0.1–2.0%) to the mobile phase.[1][2] 3. Use a more polar solvent system to increase the Rf value. |
| Spots are Too Close Together (Similar Rf values) | The mobile phase polarity is not optimal for separation.[1] | Adjust the solvent system. If spots are near the solvent front (high Rf), the eluent is too polar; decrease the proportion of the polar solvent. If spots are near the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[1] Experiment with different solvent combinations like dichloromethane (B109758)/methanol (B129727).[1] |
| Multiple Unexpected Spots on TLC | 1. Over-alkylation in a direct alkylation reaction, creating byproducts.[2][3] 2. Decomposition of starting material or product due to excessive heat.[2] 3. Air oxidation of the amine.[2] | 1. Use a large excess of this compound (3-5 equivalents) or consider an alternative synthetic route like reductive amination.[2] 2. Reduce the reaction temperature and monitor for completion.[2] 3. Perform the reaction and work-up under an inert atmosphere (Nitrogen or Argon).[2][4] |
| No Product Formation (Only Starting Material Spot Visible) | 1. Inactive reagents. 2. The reaction temperature is too low. 3. Ineffective base or insufficient amount. | 1. Verify the purity and activity of all reagents.[2] 2. Gradually increase the reaction temperature in 10°C increments while monitoring with TLC.[2] 3. Switch to a stronger or more soluble base.[2] |
| Spots Not Visible or Faint | 1. The compound does not absorb UV light. 2. The concentration of the spotted sample is too low. 3. The chosen visualization stain is not suitable for the compound. | 1. Use an alternative visualization method such as iodine vapor or a chemical stain like ninhydrin (B49086) for amines.[5] 2. Concentrate the sample before spotting or spot multiple times in the same location (allowing the solvent to dry between applications). 3. Use a general-purpose stain like phosphomolybdic acid or a specific stain for amines like ninhydrin.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of an this compound reaction?
A1: A common starting point for separating aromatic amines is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[6] A ratio of 1:1 hexane:ethyl acetate can be a good initial system.[6] Depending on the product's polarity, you may need to adjust the ratio. For more polar compounds, adding a small amount of methanol to dichloromethane can also be effective.[7] Due to the basic nature of this compound, adding 0.5-1% triethylamine to the eluent can help prevent streaking and improve spot shape.[2][3]
Q2: How can I visualize the spots of this compound and its products on a TLC plate?
A2: this compound and many of its derivatives contain an aromatic ring, which allows for visualization under short-wave UV light (254 nm) if the TLC plate contains a fluorescent indicator.[3][8] The compounds will appear as dark spots against a fluorescent green background.[8] For compounds that are not UV-active or for enhanced visualization, you can use:
-
Iodine Vapor: Place the dried TLC plate in a chamber with a few iodine crystals. Most organic compounds will absorb the iodine vapor and appear as brown spots.[5][9]
-
Ninhydrin Stain: This stain is excellent for visualizing primary and secondary amines, which will typically appear as colored spots (often purple or yellow) after gentle heating.[3][5]
Q3: What do the different spots on my TLC plate indicate during a reaction?
A3: To effectively monitor a reaction, it's standard practice to spot three lanes on the TLC plate: the starting material (reactant), the reaction mixture, and a "cospot" where both the starting material and reaction mixture are spotted on top of each other.[10][11]
-
Starting Material Lane: Shows the Rf value of your reactant.
-
Reaction Mixture Lane: As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, and a new spot (the product) should appear.
-
Cospot Lane: This lane helps to confirm if the spot in the reaction mixture is indeed the starting material. If the starting material is still present, you will see a single, potentially elongated spot at the same Rf as the starting material lane.[10][11]
Q4: My starting material and product have very similar Rf values. How can I improve their separation?
A4: If the Rf values are too similar, you need to change the selectivity of your TLC system. You can try:
-
Changing Solvent Ratios: Make small, incremental changes to the solvent ratio to find the optimal polarity for separation.
-
Trying Different Solvents: Substitute one of the solvents in your mobile phase with another of a different polarity or solvent family (e.g., replace ethyl acetate with dichloromethane or tetrahydrofuran).[12]
-
Using a Different Stationary Phase: While silica (B1680970) gel is most common, alumina (B75360) plates can offer different selectivity for amines and may improve separation.[6]
Q5: Why is my this compound reaction mixture turning dark?
A5: A dark coloration in amine reactions often indicates oxidation or degradation.[2][4] this compound and its derivatives can be sensitive to air. To prevent this, it is recommended to carry out the reaction under an inert atmosphere, such as nitrogen or argon, and use degassed solvents.[4]
Experimental Protocols
General Protocol for Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Line a developing jar with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Close the jar and let the atmosphere saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three small, evenly spaced points on this line for spotting.[10]
-
Spot the Plate:
-
Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of your this compound starting material on the leftmost mark.
-
Lane 2 (Cospot): Spot the starting material on the middle mark. Then, without letting the spot enlarge too much, spot the reaction mixture directly on top of it.[10]
-
Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture on the rightmost mark.[10]
-
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate stain.[10] Circle the visible spots with a pencil.
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane to assess the consumption of the reactant and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[11]
Visualizations
Caption: A decision-making workflow for troubleshooting common TLC issues.
Caption: Standard workflow for monitoring a reaction using a three-lane TLC plate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Phenylethylenediamine and Ethylenediamine as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the choice of a ligand is paramount in dictating the structure, stability, and reactivity of the resulting metal complex. Ethylenediamine (B42938) (en) has long been a cornerstone, a simple yet robust bidentate ligand forming stable five-membered chelate rings with a wide array of metal ions. This guide provides a detailed comparison between ethylenediamine and its N-phenyl substituted counterpart, N-phenylethylenediamine, exploring how the introduction of a phenyl group modifies its coordination properties. While extensive experimental data for this compound is less abundant than for the parent diamine, this guide synthesizes available information and theoretical considerations to offer a comprehensive comparative analysis.
Ligand Properties: A Tale of Two Amines
The fundamental difference between ethylenediamine and this compound lies in the substitution on one of the nitrogen atoms. This seemingly simple modification introduces significant steric and electronic changes.
| Property | Ethylenediamine (en) | This compound |
| Molar Mass ( g/mol ) | 60.10 | 136.19 |
| Structure | H₂N-CH₂-CH₂-NH₂ | C₆H₅-NH-CH₂-CH₂-NH₂ |
| pKa1 | ~7.5 | ~6.5 (estimated) |
| pKa2 | ~10.7 | ~9.8 (estimated) |
The phenyl group in this compound introduces considerable steric bulk compared to the hydrogen atom in ethylenediamine. This steric hindrance is expected to influence the kinetics and thermodynamics of complex formation. Electronically, the phenyl group is electron-withdrawing, which reduces the basicity of the adjacent nitrogen atom, as reflected in the estimated lower pKa values.
Coordination Behavior and Complex Stability
The stability of metal complexes with these diamines is a function of both steric and electronic factors. The chelate effect, which describes the enhanced stability of complexes with chelating ligands compared to those with monodentate ligands, is a key driver for both.[1]
Table 2: Stepwise Stability Constants (log K) for Ni(II) and Cu(II) Complexes in Aqueous Solution
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | Overall log β |
| Ni(II) | Ethylenediamine | 7.66 | 6.40 | 4.55 | 18.61 |
| This compound | Lower than en | Lower than en | Likely does not form | Significantly lower than en | |
| Cu(II) | Ethylenediamine | 10.72 | 9.32 | - | 20.04 |
| This compound | Lower than en | Lower than en | - | Significantly lower than en* |
The steric bulk of the phenyl group in this compound is expected to lead to weaker metal-ligand bonds and greater repulsion between ligands in the coordination sphere. This steric strain will likely result in significantly lower stability constants compared to the corresponding ethylenediamine complexes.[2] The formation of tris-chelate complexes, such as [Ni(phenen)₃]²⁺, is anticipated to be particularly disfavored due to severe inter-ligand steric clashes.
Table 3: Thermodynamic Data (ΔH in kJ/mol and TΔS in kJ/mol at 298 K) for Complex Formation
| Metal Ion | Ligand | Reaction | -ΔH | TΔS | -ΔG |
| Ni(II) | Ethylenediamine | [Ni(H₂O)₆]²⁺ + en ⇌ [Ni(en)(H₂O)₄]²⁺ + 2H₂O | 37.2 | 5.4 | 42.6 |
| This compound | [Ni(H₂O)₆]²⁺ + phenen ⇌ [Ni(phenen)(H₂O)₄]²⁺ + 2H₂O | Expected to be less negative | Expected to be less positive | Expected to be less negative | |
| Cu(II) | Ethylenediamine | [Cu(H₂O)₆]²⁺ + en ⇌ [Cu(en)(H₂O)₄]²⁺ + 2H₂O | 54.4 | 6.7 | 61.1 |
| This compound | [Cu(H₂O)₆]²⁺ + phenen ⇌ [Cu(phenen)(H₂O)₄]²⁺ + 2H₂O | Expected to be less negative | Expected to be less positive | Expected to be less negative |
Note: The thermodynamic data for this compound is inferred based on general principles. The less negative enthalpy change (-ΔH) would result from weaker M-N bonds due to steric hindrance and lower basicity. The less positive entropy change (TΔS) would arise from the greater ordering of the bulkier ligand upon coordination.
The formation of ethylenediamine complexes is driven by both favorable enthalpy and entropy changes.[3] For this compound, the enthalpy of complexation is expected to be less exothermic due to weaker metal-nitrogen bonds. The entropy gain upon chelation might also be smaller due to the restricted rotation of the bulky phenyl group.
Structural Comparison of Metal Complexes
The introduction of the N-phenyl group is expected to cause significant distortions in the coordination geometry of the resulting metal complexes compared to their ethylenediamine counterparts.
Table 4: Comparison of Expected Key Structural Parameters
| Parameter | [M(en)₂]ⁿ⁺ Complexes | [M(phenen)₂]ⁿ⁺ Complexes (Predicted) |
| M-N(unsubstituted) bond length | Typical | Likely to be similar to en complexes |
| M-N(substituted) bond length | N/A | Expected to be longer due to steric hindrance |
| N-M-N bite angle | ~83-85° | May be slightly distorted |
| Inter-ligand N-M-N angles | ~90° and ~180° (for square planar/octahedral) | Expected to deviate from ideal angles due to steric repulsion between phenyl groups |
In square planar complexes like [Cu(en)₂]²⁺, the coordination geometry is relatively undistorted.[1] For a hypothetical [Cu(phenen)₂]²⁺ complex, significant repulsion between the two phenyl groups would likely lead to a distorted geometry, possibly adopting a more tetrahedral character to alleviate steric strain. Similarly, in octahedral complexes, the phenyl groups would create a more crowded coordination environment, influencing the overall molecular conformation.
Experimental Protocols for Comparative Analysis
To empirically determine the differences in coordination chemistry between this compound and ethylenediamine, a series of experiments can be conducted.
Synthesis of [M(diamine)₂]X₂ Complexes (M = Ni(II), Cu(II); X = ClO₄⁻, Cl⁻)
Objective: To synthesize the bis-chelate complexes of both ligands with Ni(II) and Cu(II) for subsequent analysis.
Materials:
-
Metal salts: NiCl₂·6H₂O, Cu(ClO₄)₂·6H₂O
-
Ligands: Ethylenediamine, this compound
-
Solvents: Ethanol (B145695), water, diethyl ether
Procedure:
-
Dissolve 1 mmol of the respective metal salt in 20 mL of ethanol (or a water/ethanol mixture).
-
In a separate flask, dissolve 2.1 mmol of the diamine ligand (ethylenediamine or this compound) in 10 mL of ethanol.
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
A color change and/or precipitation should be observed. Stir the reaction mixture for 1-2 hours.
-
If a precipitate has formed, collect the solid by vacuum filtration. If not, slowly evaporate the solvent until crystallization begins.
-
Wash the collected solid with small portions of cold ethanol and then diethyl ether.
-
Dry the product in a desiccator.
-
Characterize the complexes using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.
Determination of Stability Constants by Potentiometric Titration
Objective: To determine the stepwise formation constants (K₁, K₂, K₃) of the metal-diamine complexes.[4][5]
Materials:
-
Synthesized metal-diamine complexes or solutions of metal salts and ligands
-
Standardized HCl or HNO₃ solution (e.g., 0.1 M)
-
Standardized NaOH or KOH solution (e.g., 0.1 M, carbonate-free)
-
Background electrolyte (e.g., 0.1 M KNO₃ or KCl)
-
Calibrated pH meter with a combination glass electrode
-
Constant temperature bath
Procedure:
-
Prepare a solution containing a known concentration of the metal ion and the ligand (e.g., 1:3 metal-to-ligand ratio) in the background electrolyte.
-
Add a known amount of standardized acid to protonate the diamine.
-
Titrate this solution with a standardized base at a constant temperature.
-
Record the pH value after each addition of the base.
-
Perform a separate titration of the ligand and acid (without the metal ion) to determine the ligand's protonation constants.
-
Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.
-
Plot n̄ versus p[L] (where p[L] = -log[L]) to obtain the formation curve.
-
Use computational software (e.g., HYPERQUAD) to refine the stepwise stability constants from the titration data.[6]
Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the enthalpy (ΔH) and determine the entropy (ΔS) of complex formation.[7][8]
Materials:
-
Isothermal titration calorimeter
-
Solutions of the metal ion and the ligand in a suitable buffer (the buffer should have a low enthalpy of ionization).
Procedure:
-
Equilibrate the ITC instrument at the desired temperature (e.g., 25 °C).
-
Load the sample cell with a solution of the metal ion.
-
Load the injection syringe with a more concentrated solution of the ligand.
-
Perform a series of injections of the ligand into the metal solution, recording the heat change after each injection.
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG = -RTlnK) and the entropy of binding (ΔS = (ΔH - ΔG)/T).
Visualizations
References
- 1. Electrochemical Synthesis and Structural Characterization of a Novel Mixed-valence Copper (I)-copper (II) Complex: {[Bis(ethylenediamine) Copper (II)] Bis[diiodocuprate (I)]} - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hakon-art.com [hakon-art.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tainstruments.com [tainstruments.com]
A Comparative Analysis of N-Phenylethylenediamine and Other Diamines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of synthetic chemistry, diamines serve as fundamental building blocks for a myriad of molecular architectures, from heterocyclic scaffolds in medicinal chemistry to intricate ligands in coordination complexes. The choice of diamine can profoundly influence reaction outcomes, dictating yields, reaction kinetics, and the properties of the final products. This guide provides a comparative study of N-Phenylethylenediamine against three common aliphatic diamines: Ethylenediamine (B42938), 1,2-Diaminopropane (B80664), and 1,3-Diaminopropane (B46017), supported by experimental data and detailed protocols.
Comparative Physicochemical Properties
The inherent chemical and physical properties of a diamine are critical determinants of its reactivity and suitability for a given synthetic transformation. The presence of a phenyl group in this compound, for instance, introduces steric bulk and electronic effects that differentiate it from its aliphatic counterparts. A summary of key properties is presented below.
| Property | This compound | Ethylenediamine | 1,2-Diaminopropane | 1,3-Diaminopropane |
| Molecular Formula | C₈H₁₂N₂ | C₂H₈N₂ | C₃H₁₀N₂ | C₃H₁₀N₂ |
| Molecular Weight | 136.19 g/mol | 60.10 g/mol | 74.12 g/mol | 74.12 g/mol |
| Boiling Point | 262-264 °C | 116 °C | 119-120 °C | 140 °C |
| Density | 1.041 g/mL at 25 °C | 0.899 g/mL at 25 °C | 0.87 g/mL at 25 °C | 0.888 g/mL at 25 °C |
| pKa (of conjugate acid) | pKa1 ≈ 9.8, pKa2 ≈ 6.6 | pKa1 = 9.92, pKa2 = 6.85 | pKa1 ≈ 10.0, pKa2 ≈ 7.0 | pKa1 ≈ 10.6, pKa2 ≈ 8.5 |
| Solubility in Water | Slightly soluble | Miscible | Miscible | Miscible |
Performance in Synthesis: A Comparative Overview
The synthetic utility of these diamines is best illustrated through their application in common organic transformations, such as the formation of Schiff bases and heterocyclic compounds.
Schiff Base Synthesis
The condensation of diamines with aldehydes or ketones to form Schiff bases is a fundamental reaction. The reactivity of the diamine is influenced by the nucleophilicity of the nitrogen atoms and steric factors.
This compound: The primary amine of this compound readily participates in Schiff base formation. However, the secondary amine is less reactive due to the steric hindrance and electronic effects of the adjacent phenyl group. This can allow for selective mono-condensation at the primary amine.[1]
Ethylenediamine, 1,2-Diaminopropane, and 1,3-Diaminopropane: These aliphatic diamines readily form bis-Schiff bases upon reaction with two equivalents of an aldehyde or ketone.[2][3] The choice between these diamines can influence the geometry and stability of the resulting Schiff base and its subsequent metal complexes.[4]
The following diagram illustrates the general workflow for the synthesis of a Schiff base from a diamine and an aldehyde.
Caption: A generalized experimental workflow for Schiff base synthesis.
Heterocyclic Synthesis
Diamines are crucial precursors for the synthesis of various nitrogen-containing heterocycles.
-
Imidazolidines from Ethylenediamine and 1,2-Diaminopropane: The 1,2-diamine structural motif in ethylenediamine and 1,2-diaminopropane is ideal for the synthesis of five-membered imidazolidine (B613845) rings through condensation with aldehydes.[5][6] The reaction typically proceeds readily, often with high yields.[7]
-
Tetrahydropyrimidines from 1,3-Diaminopropane: The 1,3-disposition of the amino groups in 1,3-diaminopropane makes it a suitable precursor for the synthesis of six-membered tetrahydropyrimidine (B8763341) rings, often via a Biginelli-type reaction with an aldehyde and a β-ketoester.[8]
-
This compound in Heterocycle Synthesis: The unique structure of this compound, with both a primary and a secondary amine, can lead to the formation of specific heterocyclic systems. For instance, its reaction can be directed to form substituted piperazines or other unique heterocyclic scaffolds not readily accessible from simple aliphatic diamines.
The logical relationship for selecting a diamine for heterocycle synthesis is depicted in the following diagram.
Caption: Decision pathway for diamine selection in heterocycle synthesis.
Experimental Protocols
Below are representative experimental protocols for the synthesis of Schiff bases and heterocyclic compounds using the discussed diamines.
Protocol 1: Synthesis of a bis-Schiff Base from Ethylenediamine and Salicylaldehyde (B1680747)
Materials:
-
Salicylaldehyde (0.8 g)
-
Ethylenediamine (0.5 equivalents)
-
95% Ethanol (B145695) (15 mL)
Procedure:
-
Dissolve salicylaldehyde in 95% ethanol in a 50 mL Erlenmeyer flask with magnetic stirring.
-
Heat the solution to a gentle boil.[9]
-
Add ethylenediamine dropwise to the heated solution.[9]
-
Continue to reflux the solution for approximately 10 minutes after the addition is complete.[9]
-
Remove the flask from the heat and allow it to cool to room temperature, followed by cooling in an ice/water bath.[9]
-
Collect the resulting bright yellow crystals by vacuum filtration and wash with cold ethanol.[9]
-
Air dry the product to obtain the N,N'-bis(salicylidene)ethylenediamine (salen) ligand. Expected yield is typically high.
Protocol 2: Synthesis of a Chiral Schiff Base from (R)-1,2-Diaminopropane
Materials:
-
(R)-1,2-Diaminopropane (1.0 mmol, 0.074 g)
-
3,5-di-tert-butylsalicylaldehyde (2.0 mmol, 0.468 g)
-
Absolute Ethanol (50 mL)
Procedure:
-
Slowly add a solution of (R)-1,2-diaminopropane in absolute ethanol (20 mL) to a stirred solution of 3,5-di-tert-butylsalicylaldehyde in absolute ethanol (30 mL).[10]
-
Heat the resulting mixture to reflux and maintain for 4 hours.[10]
-
After cooling to room temperature, a yellow precipitate will form.[10]
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[10] A typical yield for this reaction is around 90%.[10]
Protocol 3: Synthesis of a Tetrahydropyrimidine using 1,3-Diaminopropane
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl benzoylacetate (1 mmol)
-
Thiourea (1 mmol)
-
1,3-Diaminopropane (1 mmol)
-
Concentrated Hydrochloric acid or DABCO (catalytic amount, 0.1 mmol)
-
Ethanol (15 mL)
Procedure:
-
Prepare a mixture of the aromatic aldehyde, ethyl benzoylacetate, thiourea, and the catalyst in ethanol.[8]
-
Add 1,3-diaminopropane to the mixture.
-
Heat the reaction mixture under reflux, monitoring the progress by Thin-Layer Chromatography (TLC).[8]
-
Upon completion, cool the mixture to room temperature.
-
Filter the resulting solid product, wash with water and ethanol.[8]
-
Dry and recrystallize the crude product from ethanol to obtain the pure tetrahydropyrimidine derivative.[8] Yields for this type of reaction are generally good, with specific examples reporting yields up to 96%.[8]
Conclusion
The choice between this compound and common aliphatic diamines is a critical decision in synthetic design. While ethylenediamine, 1,2-diaminopropane, and 1,3-diaminopropane offer straightforward routes to a variety of symmetric Schiff bases and fundamental five- and six-membered heterocycles, this compound provides a platform for introducing aromatic functionality, steric control, and altered electronic properties. Its differential reactivity at the primary and secondary amino groups can be exploited for selective transformations. For researchers and professionals in drug development, understanding these nuances is paramount for the rational design and efficient synthesis of novel molecular entities with desired biological activities and physicochemical properties.
References
- 1. impactfactor.org [impactfactor.org]
- 2. sanad.iau.ir [sanad.iau.ir]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. Metal salen complex - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]
- 6. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. ionicviper.org [ionicviper.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Derivatizing Agents for HPLC Analysis of Amines: Validating Alternatives to N-Phenylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common pre-column derivatization agents for the High-Performance Liquid Chromatography (HPLC) analysis of compounds containing primary and secondary amine functional groups. While N-Phenylethylenediamine was the initial topic of interest, a comprehensive review of scientific literature reveals no established use of this compound as a derivatizing agent for HPLC analysis.
Therefore, this guide focuses on validating and comparing well-established, commercially available alternatives: Dansyl Chloride , o-Phthalaldehyde (OPA) , and 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) . By understanding the reaction mechanisms, performance characteristics, and experimental protocols of these reagents, researchers can select the most suitable method for enhancing the detectability and chromatographic retention of amine-containing analytes.
Executive Summary
Derivatization in HPLC is a crucial technique for analyzing compounds that lack a native chromophore or fluorophore, making them difficult to detect using common UV-Vis or fluorescence detectors. The ideal derivatizing agent should react rapidly and completely with the target analyte under mild conditions to form a stable, easily detectable product.
This guide compares three leading derivatizing agents for primary and secondary amines:
-
Dansyl Chloride (Dns-Cl): A versatile reagent that reacts with both primary and secondary amines to form highly fluorescent and UV-absorbent derivatives. It is known for the stability of its derivatives.
-
o-Phthalaldehyde (OPA): Offers rapid and specific derivatization of primary amines in the presence of a thiol, yielding intensely fluorescent products. Its primary drawback is its lack of reactivity with secondary amines and the relative instability of its derivatives.
-
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives, making it a comprehensive reagent for total amine analysis.
Performance Comparison of Derivatizing Agents
The selection of a derivatizing agent often depends on the specific requirements of the analysis, such as the type of amines present, required sensitivity, and available detection methods. The following tables summarize the key performance characteristics of Dansyl Chloride, OPA, and FMOC-Cl based on experimental data from various studies.
Table 1: General Characteristics and Reactivity
| Feature | Dansyl Chloride | o-Phthalaldehyde (OPA) | 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary Amines only | Primary & Secondary Amines |
| Reaction Speed | Moderate (30-90 min at elevated temp.) | Very Fast (< 1-5 min at room temp.)[1] | Fast (can be complete in <1 min to 40 min)[2][3] |
| Derivative Stability | Generally stable, but can be light-sensitive[4] | Relatively unstable, requiring prompt analysis or stabilization[1] | Highly stable (often > 48 hours)[3][5] |
| By-products | Hydrolysis to dansic acid can occur. | Reagent is non-fluorescent, minimizing interference. | Hydrolysis to FMOC-OH can interfere with chromatography. |
| Detection Methods | Fluorescence (FLD), UV-Vis, Mass Spectrometry (MS) | Fluorescence (FLD), UV-Vis | Fluorescence (FLD), UV-Vis |
Table 2: Quantitative Performance Data
| Parameter | Dansyl Chloride | o-Phthalaldehyde (OPA) | 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) |
| Limit of Detection (LOD) | pmol to fmol range[6] | 0.006 to 0.05 mg/L (for various amines)[7] | fmol range[5] |
| Limit of Quantitation (LOQ) | 1–5 mg/kg (for biogenic amines)[8]; 1 pmol (for amino acids)[9] | 3.2 - 4.1 µmol/L (for biogenic amines)[10] | 0.038 - 0.050 µg/g (for nitrosamines) |
| Linearity (r²) | > 0.99[11] | > 0.99[10] | > 0.995[12] |
| Reproducibility (RSD%) | < 5% (intra-day precision)[8] | < 2.35% (peak area)[13] | < 3.98%[9] |
| Typical FLD Wavelengths (Ex/Em) | ~330-350 nm / ~520-550 nm[8][14] | ~340 nm / ~455 nm[15] | ~265 nm / ~315-630 nm[3] |
Signaling Pathways and Experimental Workflows
Visualizing the derivatization and analysis process can help in understanding the overall workflow and the chemical transformations involved.
Derivatization Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. ikm.org.my [ikm.org.my]
- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. squjs.squ.edu.om [squjs.squ.edu.om]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. interchim.fr [interchim.fr]
A Comparative Guide to the Synthesis of N-Phenylethylenediamine Schiff Bases
For researchers, scientists, and drug development professionals, the efficient synthesis of Schiff bases is a critical step in developing novel therapeutic agents, catalysts, and advanced materials. This guide provides an objective performance comparison of various methods for the formation of Schiff bases derived from N-phenylethylenediamine, supported by experimental data and detailed protocols.
The formation of the imine or azomethine group (C=N) in Schiff bases is a cornerstone of synthetic chemistry. This compound, with its primary and secondary amine functionalities, offers a versatile platform for creating a diverse range of Schiff base structures. The choice of synthetic methodology can significantly influence reaction efficiency, product yield, purity, and overall environmental impact. This guide explores conventional heating, microwave-assisted synthesis, and other catalytic approaches to provide a comprehensive overview for optimizing this important transformation.
Performance Comparison: A Quantitative Look
The following tables summarize quantitative data for the synthesis of Schiff bases, comparing different methodologies. While specific data for this compound is highlighted where available, data for structurally related phenylenediamines and other primary amines are also included to provide a broader context for performance comparison.
Table 1: Conventional Heating vs. Microwave Irradiation for Schiff Base Synthesis
| Reactants (Amine + Carbonyl) | Method | Solvent/Catalyst | Power (W) / Temp (°C) | Time | Yield (%) | Reference |
| Salicylaldehyde + Aniline | Conventional Heating | Cashew shell extract | 70 °C | 45 min | Trace | [1] |
| Salicylaldehyde + Aniline | Microwave Irradiation | Cashew shell extract | 600 W | 80 sec | 88.27 | [1] |
| 2-hydroxy-3-methoxy benzaldehyde (B42025) + Phenyl urea | Conventional Heating | Glacial acetic acid | Reflux | 60 min | 82 | [1] |
| 2-hydroxy-3-methoxy benzaldehyde + Phenyl urea | Microwave Irradiation | Methanol | 450 W | 15 min | 90 | [1] |
| p-Toluidine + o-Vanillin | Conventional Heating (Reflux) | Ethanol (B145695) | Reflux | 2-3 h | 82 | [2] |
| p-Toluidine + o-Vanillin | Grinding (Solvent-free) | None | Room Temp | 10-12 min | ~96 | [2] |
| 4,4'-sulfonyldianiline + Substituted benzaldehyde | Conventional Heating | Methanol/DMF, HCl | Reflux | 15 min | Lower Yields | [3] |
| 4,4'-sulfonyldianiline + Substituted benzaldehyde | Microwave Irradiation | Methanol/DMF, HCl | - | < 5 min | Higher Yields | [3] |
Table 2: Catalytic and Solvent Effects in Schiff Base Synthesis
| Amine | Carbonyl | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Phenylenediamine | Salicylaldehyde | Acetic Acid | Ethanol | 70-80 | 5-15 h | 85 | [4] |
| N,N-dimethyl-p-phenylenediamine | Salicylaldehyde | None | Ethanol | Reflux | 6 h | - | [5] |
| o-Phenylenediamine | Benzaldehyde | None | - | - | - | - | [6] |
| 4-Nitro-o-phenylenediamine | Benzaldehyde Derivatives | None | Absolute Ethanol | Reflux | 3 h | 80 | [7] |
| Ethylenediamine | Acetophenone | None | Absolute Alcohol | Reflux | 2 h | 81 | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound Schiff bases and related compounds.
Method 1: Conventional Synthesis via Reflux
This method represents a traditional approach to Schiff base formation.
Reactants:
-
This compound (1.0 equivalent)
-
Substituted Benzaldehyde (1.0 equivalent)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst, optional)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the substituted benzaldehyde to the solution.
-
If a catalyst is used, add a few drops of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2-6 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product, if formed, is collected by filtration, washed with cold ethanol, and dried.[5]
-
If the product does not precipitate, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Method 2: Microwave-Assisted Synthesis
This method offers a more rapid and often higher-yielding alternative to conventional heating.[1]
Reactants:
-
This compound (1.0 equivalent)
-
Substituted Benzaldehyde (1.0 equivalent)
-
Ethanol or other suitable solvent (or solvent-free)
-
Catalyst (optional, e.g., a few drops of acetic acid)
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of this compound and the substituted benzaldehyde.[1]
-
Add a small amount of solvent, if necessary, and a catalyst if required.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 450-600 W) for a short duration (e.g., 1-15 minutes).[1]
-
After irradiation, allow the vessel to cool to room temperature.
-
The product is isolated by filtration if it precipitates or by removal of the solvent under reduced pressure.
-
Purification is typically achieved by recrystallization.
Method 3: Reductive Amination for N-Alkylated Products
This one-pot reaction is used to form a Schiff base intermediate which is then immediately reduced to the corresponding saturated amine.
Reactants:
-
This compound (1.0 equivalent)
-
Acetaldehyde (B116499) (1.1 equivalents)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.[9]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetaldehyde to the stirred solution.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.[9]
-
Cool the reaction mixture back to 0 °C.
-
Add the reducing agent, such as sodium triacetoxyborohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.[9]
-
Monitor the reaction for completion by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. benchchem.com [benchchem.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. ijcmas.com [ijcmas.com]
- 9. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for the Determination of N-Phenylethylenediamine and Related Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes such as N-Phenylethylenediamine is crucial for quality control, pharmacokinetic studies, and safety assessments.[1] This guide provides an objective comparison of various analytical methods that can be employed for the determination of this compound and structurally similar compounds. The performance of spectrophotometric and chromatographic methods are evaluated based on published experimental data, offering insights into their respective strengths and applications.
It is important to note that while the focus of this guide is this compound, a comprehensive review of scientific literature indicates a greater prevalence of documented analytical methods for the structurally related compound, N-Ethyl-N-phenylethylenediamine, often used as a derivatizing agent.[2][3] Therefore, data and protocols for this and other related analytes are included to provide a comprehensive overview of viable analytical strategies.
Comparative Performance of Analytical Methods
The selection of an analytical technique is often a balance between resolution, speed, sensitivity, and cost. The following tables summarize the quantitative performance characteristics of different analytical methods for compounds structurally related to this compound. These values are extracted from published single-laboratory validation studies and serve as a benchmark for comparing method sensitivity, precision, and accuracy.[2]
Table 1: Spectrophotometric Methods for the Determination of Phenolic and Amine Drugs
This table presents validation data for a spectrophotometric method based on the coupling reaction of various drugs with N,N-diethyl-p-phenylenediamine sulphate, a compound functionally similar to this compound.[2]
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Salbutamol Sulphate | 1-7 | 0.9996 | 0.14 | 0.2-1.0 | 0.4-1.0 | 99.5 ± 0.1 |
| Ritodrine Hydrochloride | 2-22 | 0.9992 | 0.21 | 0.2-1.0 | 0.4-1.0 | 99.8 ± 0.2 |
| Isoxsuprine Hydrochloride | 1-17 | 0.9986 | 0.51 | 0.2-1.0 | 0.4-1.0 | 99.6 ± 0.3 |
| Dapsone Hydrochloride | 1.5-12 | 0.9995 | 0.44 | 0.2-1.0 | 0.4-1.0 | 99.9 ± 0.3 |
Table 2: HPLC Method for Residual Ethylenediamine (B42938) Determination
This table summarizes the validation parameters for an HPLC method developed for the determination of residual ethylenediamine in drug substances, which involves a pre-column derivatization step.[2]
| Parameter | Performance |
| Linearity Range | 1-20 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted for the analysis of this compound.
1. Spectrophotometric Method
This protocol is based on the diazotization and coupling reaction to form a colored azo dye.[2]
-
Principle: The sample containing a primary aromatic amine is acidified and treated with a solution of sodium nitrite (B80452) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The diazonium salt is then coupled with a suitable agent, such as N-(1-naphthyl)ethylenediamine, to form a colored azo compound that can be measured spectrophotometrically.
-
Reagents:
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) solution
-
Ammonium (B1175870) Sulfamate (B1201201) solution
-
N-(1-naphthyl)ethylenediamine solution
-
-
Procedure:
-
Acidify the sample solution with HCl.
-
Add NaNO₂ solution and mix well. Allow the reaction to proceed for a few minutes in an ice bath.
-
Add ammonium sulfamate solution to remove excess nitrous acid.
-
Add the N-(1-naphthyl)ethylenediamine solution and mix.
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the wavelength of maximum absorption against a reagent blank.
-
Quantify the analyte concentration using a calibration curve prepared with standard solutions.
-
2. High-Performance Liquid Chromatography (HPLC) Method
This protocol is suitable for the analysis of compounds with poor UV absorbance or fluorescence, where derivatization enhances their detectability.[2]
-
Principle: The analyte is chemically modified (derivatized) before chromatographic analysis to improve its detection and separation characteristics.
-
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Derivatization Procedure:
-
Mix a specific volume of the sample or standard solution with a solution of the derivatizing agent (e.g., N-Ethyl-N-phenylethylenediamine) and a coupling agent in an appropriate solvent.[2]
-
Incubate the reaction mixture for a specific time and at a controlled temperature to ensure complete derivatization.[2]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: At the wavelength of maximum absorbance of the derivatized analyte.
-
-
Quantification: The peak area of the derivatized analyte is measured, and the concentration is calculated using a calibration curve generated from derivatized standards.[2]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Method
Chemical derivatization can be employed to increase the volatility and thermal stability of polar analytes for GC-MS analysis.[4]
-
Principle: Polar analytes are chemically modified to make them suitable for gas chromatography.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A standard non-polar column (e.g., DB-5) for derivatized samples.[5]
-
-
Hypothetical Derivatization Protocol for an Aldehyde-Containing Analyte:
-
In a reaction vial, combine the analyte solution with a solution of N-Ethyl-N-phenylethylenediamine and a catalyst.
-
Heat the mixture to facilitate the reaction.
-
After cooling, the solvent may be evaporated and the residue reconstituted in a GC-MS compatible solvent.[4]
-
-
GC-MS Conditions:
-
Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.[4]
Visualizations
Workflow for Analytical Method Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods, ensuring the accuracy and reliability of results.
Caption: Workflow for the cross-validation of analytical methods.
General Workflow for Chromatographic Analysis
This diagram outlines a structured approach from sample handling to final data analysis for chromatographic techniques.[1]
Caption: General workflow for chromatographic analysis.
References
A Tale of Two Diamines: N-(1-naphthyl)ethylenediamine Dominates in Assay Applications While N-Phenylethylenediamine Remains a Synthetic Building Block
In the world of biochemical and analytical assays, the choice of reagents is paramount to achieving sensitive, specific, and reproducible results. This guide provides a comparative analysis of two diamine compounds: N-(1-naphthyl)ethylenediamine and N-Phenylethylenediamine. While structurally related, their applications in experimental assays are vastly different. N-(1-naphthyl)ethylenediamine has established itself as a cornerstone reagent in colorimetric assays, most notably the Griess test for nitrite (B80452) detection. In stark contrast, this compound is primarily utilized as a precursor in organic synthesis and coordination chemistry, with a conspicuous absence from the standard repertoire of assay reagents.
N-(1-naphthyl)ethylenediamine: The Go-To Reagent for Nitrite Detection
N-(1-naphthyl)ethylenediamine, commonly used as its dihydrochloride (B599025) salt (NEDA), is a key component of the Griess reagent.[1] The Griess test is a widely used analytical method for the colorimetric quantification of nitrite ions in various biological and environmental samples.[2] The assay's popularity stems from its simplicity, sensitivity, and robustness.
The underlying principle of the Griess assay is a two-step diazotization reaction.[1] In an acidic medium, nitrite reacts with a primary aromatic amine, such as sulfanilamide (B372717), to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to produce a stable, intensely colored azo dye.[2] The absorbance of this magenta-colored solution is directly proportional to the nitrite concentration and is typically measured spectrophotometrically around 540-550 nm.[3][4]
The selection of N-(1-naphthyl)ethylenediamine over other coupling agents, like the simpler 1-naphthylamine (B1663977), is due to its ability to form a more polar and soluble dye in aqueous acidic solutions, and because 1-naphthylamine is a potent carcinogen.[1]
Quantitative Performance in the Griess Assay
The performance of the Griess assay using N-(1-naphthyl)ethylenediamine is well-documented, offering high sensitivity and a broad linear range. The table below summarizes key performance metrics from various studies.
| Performance Metric | Typical Value | References |
| Wavelength of Maximum Absorbance (λmax) | 540 - 550 nm | [3][4] |
| Molar Absorptivity | ~5.21 x 10⁴ - 7.2 x 10⁴ L·mol⁻¹·cm⁻¹ | [5][6] |
| Limit of Detection (LOD) | 0.02 - 2.5 µM | [1][2] |
| Linear Range | Up to 100 - 200 µM | [7][8] |
| Reaction Time | 15 - 30 minutes | [7][9] |
Experimental Protocol: The Griess Test
A generalized protocol for the determination of nitrite using the Griess reagent is as follows:
Reagents:
-
Griess Reagent: A mixture of equal volumes of:
-
Nitrite Standard Solutions: A series of known concentrations of sodium nitrite for generating a standard curve.
Procedure:
-
Prepare a standard curve by diluting a stock solution of sodium nitrite to concentrations ranging from approximately 1 to 100 µM.
-
To a 96-well microplate, add a specific volume of the standards and unknown samples to individual wells.
-
Add an equal volume of the freshly prepared Griess reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[7][9]
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Determine the nitrite concentration in the unknown samples by interpolating from the standard curve.
Visualizing the Griess Reaction
The following diagram illustrates the two-step chemical reaction that forms the basis of the Griess test.
This compound: A Synthetic Workhorse
In contrast to the well-defined role of N-(1-naphthyl)ethylenediamine in assays, a comprehensive review of scientific literature reveals a lack of established applications for this compound as a derivatizing or coupling agent in common analytical assays.[10] Its utility is primarily in the realm of organic synthesis, where it serves as a versatile building block for the creation of more complex molecules.[11]
This compound is a valuable intermediate in the synthesis of:
-
Pharmaceuticals: Its structural motif is incorporated into various drug candidates.
-
Dyes and Pigments: The amino groups can be chemically modified to produce chromophores.
-
Polymers: It can be used in the production of functionalized polymers.[11]
-
Coordination Chemistry: It can act as a ligand to form complexes with metal ions.
The reactivity of the primary and secondary amine groups in this compound allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists.[10] However, this reactivity has not been harnessed for the development of routine analytical assays in the same way as N-(1-naphthyl)ethylenediamine.
Experimental Workflow: Synthesis Involving this compound
The general workflow for a synthetic procedure involving this compound, such as an N-alkylation, is depicted below.
Conclusion: A Clear Divergence in Application
The comparison between N-(1-naphthyl)ethylenediamine and this compound in the context of analytical assays is a study in contrasts. N-(1-naphthyl)ethylenediamine is a highly specialized and indispensable reagent for the sensitive and reliable quantification of nitrite, a critical parameter in many areas of research. Its performance is well-characterized, and the methodology for its use is firmly established.
On the other hand, this compound, while a valuable molecule in its own right, does not have a comparable role in analytical assays. Its utility lies in its capacity as a versatile building block for organic synthesis. For researchers and drug development professionals, the choice between these two compounds is clear and dictated entirely by the intended application: N-(1-naphthyl)ethylenediamine for robust colorimetric assays and this compound for the synthesis of novel chemical entities.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. static.igem.org [static.igem.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound Research Chemical Supplier [benchchem.com]
Bioisosteric Replacement Strategies for the N-Phenylethylenediamine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach involves the substitution of a functional group within a molecule with another group that possesses similar physical and chemical properties, with the goal of enhancing efficacy, improving pharmacokinetic profiles, and reducing toxicity.[1][2] This guide provides a comparative analysis of bioisosteric replacement strategies involving the N-phenylethylenediamine scaffold, a privileged structural motif found in a variety of biologically active compounds. While direct comparative studies on bioisosteric replacements for a single this compound parent compound are not extensively documented in publicly available literature, this guide synthesizes information from related compound series to illustrate the principles and potential outcomes of such strategies.
The this compound Scaffold: A Versatile Core
The this compound core, characterized by a phenyl ring linked to an ethylenediamine (B42938) moiety, is a key pharmacophore in ligands targeting a range of biological targets, including G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, as well as enzymes such as acetylcholinesterase.[3][4][5] Its structural flexibility and the presence of key hydrogen bond donors and acceptors make it an attractive starting point for drug design. However, like any lead scaffold, it can present challenges related to metabolic stability, selectivity, and off-target effects that can be addressed through bioisosteric modifications.
Key Bioisosteric Replacement Strategies and Comparative Data
Bioisosteric replacements can be applied to various parts of the this compound scaffold: the phenyl ring, the ethylenediamine linker, and the terminal amino group. The following sections explore potential bioisosteric replacements and present illustrative data from analogous compound series to highlight the impact of these modifications.
Phenyl Ring Bioisosteres
The phenyl group in this compound is crucial for aromatic interactions within the binding pockets of target proteins. However, it can also be a site of metabolic oxidation. Replacing the phenyl ring with heteroaromatic rings can modulate electronic properties, improve metabolic stability, and introduce new hydrogen bonding interactions.[1]
Table 1: Comparison of Phenyl Ring Bioisosteres in Structurally Related Dopamine D3 Receptor Ligands
| Compound ID | Scaffold | Bioisosteric Replacement | Target | Ki (nM) | Selectivity (D3 vs. D2) |
| Reference 1 | N-phenylpiperazine | Phenyl | Dopamine D3 | 0.043 | 62-fold |
| Analog 1a | N-phenylpiperazine | 2,3-Dichlorophenyl | Dopamine D3 | 0.53 | >10-fold increase vs. 2-methoxy |
| Analog 1b | N-phenylpiperazine | 4-Fluorophenyl | Dopamine D3 | - | - |
Data synthesized from studies on N-phenylpiperazine analogs which share structural similarities with this compound-based ligands.[6][7]
Ethylenediamine Linker Bioisosteres
The ethylenediamine linker provides flexibility and positions the terminal amino group for crucial interactions. Modifications to this linker can constrain the molecule into a more active conformation, improve metabolic stability, or alter its physicochemical properties.
Table 2: Impact of Linker Modification in Related Acetylcholinesterase Inhibitors
| Compound ID | Scaffold Feature | Bioisosteric Modification | Target | IC50 (µM) |
| Reference 2 | Alkylene Linker | - | Acetylcholinesterase | - |
| Analog 2a | Bis-galanthamine | Alkylene Linker | Acetylcholinesterase | More potent than galanthamine |
Data from a study on bis-galanthamine derivatives, which incorporate a linker between two pharmacophoric units, illustrating the principle of linker modification.[8]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key assays used in the evaluation of compounds targeting GPCRs and enzymes.
Radioligand Binding Assay for Dopamine Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound to a specific receptor subtype.
-
Membrane Preparation: Cell membranes expressing the target dopamine receptor (e.g., D2 or D3) are prepared from cultured cells or animal brain tissue.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is prepared.
-
Incubation: A mixture containing the cell membranes, a radiolabeled ligand (e.g., [3H]-spiperone), and varying concentrations of the test compound is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.[6]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the enzymatic activity of acetylcholinesterase and the inhibitory potency of test compounds.
-
Reagents: Prepare a phosphate (B84403) buffer (pH 8.0), acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and a solution of acetylcholinesterase.
-
Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period.
-
Reaction Initiation: Add DTNB and the substrate ATCI to start the reaction.
-
Measurement: The absorbance is measured at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Visualizing Bioisosteric Replacement Logic
The following diagram illustrates the conceptual workflow of applying bioisosteric replacement strategies to a lead compound like this compound.
Caption: Workflow for Bioisosteric Replacement in Drug Discovery.
Conclusion
Bioisosteric replacement is a powerful and indispensable strategy in the optimization of lead compounds. For the this compound scaffold, the replacement of the phenyl ring with heterocycles or modifications to the ethylenediamine linker can lead to significant improvements in pharmacological properties. The provided data, while from analogous series, demonstrates the potential of these strategies to enhance binding affinity, selectivity, and metabolic stability. The detailed experimental protocols offer a foundation for researchers to design and execute studies to evaluate novel this compound analogs. Future research focused on systematic bioisosteric modifications of a single this compound parent compound would provide more direct and valuable structure-activity relationship insights.
References
- 1. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 2. ctppc.org [ctppc.org]
- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 4. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Evaluation of Potent and Selective Ligands for the Dopamine 3 (D3) Receptor with a Novel in vivo Behavioral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 18F-labeled dopamine D3 receptor ligands as potential PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent acetylcholinesterase inhibitors: design, synthesis and structure-activity relationships of alkylene linked bis-galanthamine and galanthamine-galanthaminium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nucleophilic Landscape: A Comparative Analysis of Primary vs. Secondary Amine Reactivity in N-Phenylethylenediamine
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functional groups is paramount for efficient and selective molecular synthesis. This guide provides an in-depth comparison of the reactivity of the primary and secondary amine groups within N-phenylethylenediamine, a common scaffold in medicinal chemistry. By examining the outcomes of key synthetic transformations and the underlying chemical principles, this document serves as a practical resource for predicting and controlling reaction selectivity.
The differential reactivity of the primary and secondary amines in this compound is a classic illustration of the interplay between electronic and steric effects. While secondary amines are generally more basic and inherently more nucleophilic due to the electron-donating nature of the additional alkyl (in this case, phenyl) substituent, this enhanced nucleophilicity can be tempered by steric hindrance.[1] The accessibility of the lone pair of electrons on the nitrogen atom is a critical determinant of its ability to engage with electrophiles.[2] Consequently, primary amines, with their less sterically encumbered environment, often exhibit greater reactivity, particularly with bulky reagents.[2]
Quantitative Comparison of Amine Reactivity in this compound
The following table summarizes the expected selectivity for common reactions involving this compound based on established chemical principles and available experimental data for analogous systems. The selectivity is highly dependent on the specific reagents and reaction conditions employed.
| Reaction Type | Reagent Example | Expected Major Product | Dominant Influencing Factor(s) | Typical Yield of Mono-substituted Product |
| Acylation | Acetyl Chloride | N-(2-(phenylamino)ethyl)acetamide | Steric Hindrance | High (>90%) |
| Acetic Anhydride | N-(2-(phenylamino)ethyl)acetamide | Steric Hindrance | High (>90%) | |
| Alkylation | Ethyl Bromide | N-ethyl-N'-phenylethane-1,2-diamine | Steric Hindrance & Reaction Conditions | Moderate to High (Control is crucial to prevent over-alkylation) |
| Benzyl Bromide | N-benzyl-N'-phenylethane-1,2-diamine | Steric Hindrance | Moderate to High | |
| Reductive Amination | Acetaldehyde (B116499) & NaBH(OAc)₃ | N-ethyl-N'-phenylethane-1,2-diamine | Steric Hindrance & Imine Formation Rate | High (>80%) |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and reagents.
Competitive Acylation with Acetyl Chloride
This experiment is designed to qualitatively and quantitatively assess the preferential site of acylation in this compound.
Materials:
-
This compound
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR and/or LC-MS to determine the ratio of mono-acylated products (primary vs. secondary amine acylation) and any di-acylated product.
Selective Alkylation with Ethyl Bromide
This protocol aims to achieve mono-alkylation, with a focus on controlling conditions to favor reaction at the primary amine.
Materials:
-
This compound
-
Ethyl Bromide
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Standard laboratory glassware for heating and stirring
Procedure:
-
To a solution of this compound (3.0 eq) in acetonitrile, add potassium carbonate (2.0 eq). Using a large excess of the diamine favors mono-alkylation.[1]
-
Add ethyl bromide (1.0 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the mono-alkylated product and quantify the yield.
Reductive Amination with Acetaldehyde
This method is generally highly selective for the primary amine due to the preferential formation of the less sterically hindered imine intermediate.[3]
Materials:
-
This compound
-
Acetaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in 1,2-dichloroethane.
-
Add acetaldehyde (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to determine the yield of the selectively alkylated product.
Visualizing Reactivity and Workflows
The following diagrams illustrate the factors influencing amine reactivity, a typical experimental workflow, and a hypothetical biological signaling pathway where such differential reactivity could be relevant.
Caption: Factors influencing the differential reactivity of amines.
Caption: General experimental workflow for reactivity comparison.
Caption: Hypothetical drug-target interaction pathway.
References
The Uncharted Path of N-Phenylethylenediamine in Analyte Derivatization: A Comparative Guide to Established Agents
For researchers, scientists, and drug development professionals, the derivatization of analytes is a cornerstone of robust and sensitive analytical methods. While a vast arsenal (B13267) of derivatizing agents is available, the exploration of novel reagents continues in the quest for improved performance. This guide benchmarks the theoretical potential of N-Phenylethylenediamine against established and well-characterized derivatization agents, providing a framework for selecting the appropriate reagent for your analytical needs.
A comprehensive review of scientific literature reveals that this compound is not an established derivatization agent with documented applications in analytical chemistry.[1][2][3][4] It is primarily utilized as a building block in organic synthesis.[5][6] However, its chemical structure, possessing both a primary and a secondary amine, suggests a potential for reactivity with certain functional groups, particularly carbonyls. This guide, therefore, offers a hypothetical exploration of this compound's utility and provides a direct comparison with established reagents for the derivatization of aldehydes and ketones, as well as a brief overview of leading agents for other common functional groups.
Performance Comparison of Derivatization Agents
The selection of a derivatization agent is contingent on the target analyte's functional group, the desired detection method, and the required sensitivity. The following tables summarize the performance of established derivatization agents for aldehydes and ketones, and other key functional groups, against which the theoretical potential of this compound can be considered.
Table 1: Comparison of Derivatization Agents for Aldehydes and Ketones
| Derivatizing Agent | Target Functional Group | Reaction Principle | Detection Method | Key Advantages | Key Disadvantages |
| This compound (Hypothetical) | Aldehydes, Ketones | Schiff base formation | UV | Simple reaction | Unproven efficacy, potential for side reactions, derivative stability unknown[6][7] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Hydrazone formation | UV, LC-MS | Well-established, stable derivatives[8][9] | Can be time-consuming, potential for artifacts[10] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes, Ketones | Oxime formation | GC-ECD, GC-MS | Quantitative reaction, thermally stable derivatives[10] | Requires GC-based methods |
| Dansyl Hydrazine | Aldehydes, Ketones | Hydrazone formation | Fluorescence, LC-MS | High sensitivity | Can have interference from reagent by-products[11] |
Table 2: Overview of Established Derivatization Agents for Other Functional Groups
| Derivatizing Agent | Target Functional Group | Detection Method |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence, LC-MS[1][4][12] |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence[3][13] |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Primary & Secondary Amines | Fluorescence, UV[13][14] |
| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acids, Alcohols, Thiols | GC-ECD, LC-MS[13][15] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines | GC-MS[12] |
Experimental Protocols
Detailed methodologies are critical for achieving reproducible and reliable derivatization. Below are representative experimental protocols for established derivatization agents.
Protocol 1: Derivatization of Aldehydes and Ketones with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a standard method for the analysis of carbonyl compounds in various matrices.[8]
Materials:
-
Sample containing aldehydes or ketones
-
DNPH solution (e.g., 15 mM in acetonitrile)
-
Acid catalyst (e.g., sulfuric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To 1 mL of the sample solution, add 1 mL of the DNPH solution.
-
Add a small amount of acid catalyst (e.g., 10 µL of 2N sulfuric acid).
-
Vortex the mixture and incubate at room temperature for 1 hour, protected from light.
-
The reaction mixture can be directly injected into an HPLC system for analysis or subjected to further sample cleanup if necessary.
Protocol 2: Derivatization of Primary and Secondary Amines with Dansyl Chloride
This protocol is adapted for the derivatization of biogenic amines for HPLC analysis.[1][4]
Materials:
-
Sample containing primary or secondary amines
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 10.5)
-
Acetone
Procedure:
-
After sample extraction and drying, reconstitute the residue in 100 µL of the sodium bicarbonate buffer.[1]
-
Add 100 µL of the dansyl chloride solution and vortex for 1 minute.[1]
-
Incubate the mixture at 60°C for approximately 3 minutes.[1]
-
Cool the sample to room temperature before analysis by LC-MS/MS.[1]
Visualizing Derivatization Workflows and Pathways
Diagrams are essential for understanding the logical flow of experiments and the underlying chemical reactions.
Caption: A generalized experimental workflow for analyte derivatization.
Caption: Hypothetical reaction of an aldehyde with this compound.
Caption: Reaction of a primary amine with Dansyl Chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 11. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-Phenylethylenediamine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Phenylethylenediamine, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Logistical Information
This compound is a combustible and corrosive liquid that requires careful handling.[1][2] It is also known to be sensitive to air and light. Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber) are required.[3]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[3]
-
Lab Coat: A flame-retardant lab coat is mandatory to protect against splashes.[3]
-
Respiratory Protection: If working outside a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is essential.[3]
Quantitative Data for this compound
The following table summarizes key quantitative safety and physical data for this compound, critical for risk assessment and disposal planning.
| Property | Value | Reference |
| CAS Number | 1664-40-0 | [1][2] |
| Molecular Formula | C8H12N2 | [4] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Boiling Point | 262-264 °C (lit.) | [1][4] |
| Density | 1.041 g/mL at 25 °C (lit.) | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Experimental Protocols: Spill Response
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.[3]
-
Containment: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels for initial absorption.[3]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, labeled, and sealable hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that requires careful attention to regulatory compliance and safety.
1. Hazardous Waste Determination:
The generator of the waste is responsible for determining if it is a hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Characteristic of Corrosivity (D002): this compound is a basic amine compound and is likely to be corrosive.[3] A waste is considered corrosive if it is aqueous and has a pH greater than or equal to 12.5.[5] The pH of the waste solution should be tested. If the pH is ≥ 12.5, it must be managed as D002 hazardous waste.
-
Characteristic of Ignitability (B1175610) (D001): The flash point of this compound is 113 °C (235.4 °F), which is above the 60 °C (140 °F) threshold for the ignitability characteristic. Therefore, it is not typically classified as a D001 hazardous waste.[1][2][5]
-
Listed Wastes (F, K, P, U): this compound is not explicitly found on the F, K, P, or U lists of hazardous wastes.[5][6] However, if it is mixed with a listed solvent, the entire mixture may need to be treated as a listed waste.[6]
-
Toxicity Characteristic (D004-D043): There is no readily available data to suggest that this compound would fail the Toxicity Characteristic Leaching Procedure (TCLP). However, the waste generator must make the final determination.
2. Containerization:
-
Primary Container: Collect waste this compound in a dedicated, chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle.[3] The container must be in good condition with a secure, leak-proof lid.[3]
-
Secondary Containment: Store waste containers in a secondary containment bin to prevent spills.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive).[3] The date of accumulation should also be clearly marked.
4. Storage:
-
Store the waste in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Incompatible Materials: Do not store or mix this compound with the following:
-
Strong oxidizing agents
-
Strong acids
-
Aldehydes
-
Ketones
-
5. Final Disposal:
-
Licensed Waste Disposal Vendor: The sealed and labeled hazardous waste container must be handed over to a licensed hazardous waste disposal company.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Prohibited Disposal Methods:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling N-Phenylethylenediamine
Essential Safety and Handling Guide for N-Phenylethylenediamine
This guide provides critical safety, handling, and disposal protocols for this compound (CAS No: 1664-40-0), tailored for research, scientific, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and environmental compliance.
Immediate Safety Protocol
Before handling this compound, ensure all necessary safety measures are in place. This substance is classified as a combustible, corrosive material that can cause severe skin burns and eye damage.[1]
Essential Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][3]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a flame-retardant or chemical-resistant lab coat to protect against splashes.[2][3][4]
-
Respiratory Protection: When working outside a chemical fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[4] A type ABEK (EN14387) respirator filter is also recommended.[1]
-
Footwear: Wear closed-toe shoes.[2]
Immediate Actions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and operational before starting any work.[2]
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound, which are critical for risk assessment and procedural planning.[4]
| Property | Value | Source |
| CAS Number | 1664-40-0 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [2][6] |
| Boiling Point | 262-264 °C | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][4] |
| Density | 1.041 g/mL at 25 °C | [4] |
| Storage Temperature | 2-8°C in a dry, cool, and well-ventilated place | [1][4] |
Operational Plan: Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Engineering Controls
-
Primary Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[5]
-
Safety Equipment: Eyewash stations and safety showers must be located near the workstation.[2]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and face shield.[2] | Protects against splashes and vapors that can cause severe eye damage.[7] |
| Hand | Chemically resistant gloves (e.g., nitrile rubber).[4] | Prevents skin contact, as the substance is corrosive and can cause burns.[2] |
| Body | Flame-retardant or chemical-resistant lab coat.[3][4] | Protects skin and personal clothing from splashes and spills.[4] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridge (if not in fume hood).[4] | Protects against inhalation of hazardous vapors.[4][8] |
Step-by-Step Handling Procedure
-
Preparation: Before handling, put on all required PPE. Ensure the work area inside the fume hood is clean and uncluttered.
-
Dispensing: Use non-sparking tools to handle the chemical.[5] Prevent fire caused by electrostatic discharge.[5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials.[5] Recommended storage temperature is 2-8°C.[4]
-
Post-Handling: After use, securely close the container. Clean the work area thoroughly. Wash hands and any exposed skin after handling.[7]
Emergency Response Plan
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.[4] Remove all sources of ignition.[5]
-
Containment: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.[2][4] Do not use combustible materials like paper towels for initial absorption.[4]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, labeled, and sealable hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
First Aid Measures
Immediate medical attention is required for any exposure.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing.[7] Rinse the affected skin area with plenty of water.[9] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Containerization: Collect all this compound waste in a dedicated, chemically resistant container, such as a high-density polyethylene (B3416737) or glass bottle.[4] The container must be in good condition with a secure, leak-proof lid.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic).[4]
-
Segregation: Store the waste container in a designated secondary containment area, away from incompatible materials.
-
Final Disposal: The sealed and labeled hazardous waste container must be handed over to a licensed hazardous waste disposal company.[4] Follow your institution's Environmental Health and Safety (EHS) department procedures.[4]
Prohibited Disposal Methods:
-
DO NOT pour this compound down the drain.[4]
-
DO NOT dispose of it in regular trash.[4]
-
DO NOT allow it to evaporate in a fume hood as a means of disposal.[4]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. N-苯基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. trimaco.com [trimaco.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. labproinc.com [labproinc.com]
- 7. fishersci.com [fishersci.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
